Methyl 6-methoxy-2-pyrazinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRKUEOKCLKUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632201 | |
| Record name | Methyl 6-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23813-24-3 | |
| Record name | Methyl 6-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of pyrazine, a scaffold known for a wide range of biological activities, this compound serves as a valuable building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical characteristics, spectral data, and proposed methodologies for its synthesis and purification. This document is intended to be a resource for researchers and professionals engaged in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of 81.5-82°C.[2][3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₃ | [2][4] |
| Molecular Weight | 168.15 g/mol | [2][4] |
| CAS Number | 23813-24-3 | [2] |
| Melting Point | 81.5-82 °C | [2][3] |
| Boiling Point | 249.9 ± 35.0 °C (at 760 Torr) | [2][3] |
| Density | 1.220 ± 0.06 g/cm³ | [2][3] |
| Flash Point | 105.0 ± 25.9 °C | [2][3] |
| pKa (Predicted) | -1.36 ± 0.10 | [2] |
| Storage | 2-8°C or Room Temperature (Sealed, Dry) | [2][4] |
Synonyms:
-
Methyl 6-methoxypyrazine-2-carboxylate
-
6-Methoxy-2-pyrazinecarboxylic acid methyl ester
-
2-Methoxy-6-pyrazinecarboxylic acid methyl ester[2]
Synthesis and Purification
Proposed Synthesis: Fischer Esterification
A plausible and widely used method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-methoxypyrazine-2-carboxylic acid.[5] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[7]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test various solvents (e.g., methanol, ethanol, hexane, or a mixture) to find a suitable one. For a solvent pair, one solvent should readily dissolve the compound (good solvent) while the other should not (poor solvent).[9]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystals.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[8][9]
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl ester protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazine-H | ~8.0 - 9.0 | Singlet | 1H |
| Pyrazine-H | ~8.0 - 9.0 | Singlet | 1H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |
| Methyl Ester (-COOCH₃) | ~3.9 - 4.1 | Singlet | 3H |
Note: The exact chemical shifts of the pyrazine protons can vary depending on the solvent and electronic effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~160 - 170 |
| Pyrazine Aromatic Carbons | ~130 - 160 |
| Methoxy (-OCH₃) | ~53 - 56[10] |
| Methyl Ester (-COOCH₃) | ~52 - 55 |
Note: The chemical shifts are approximate and can be influenced by the solvent and neighboring functional groups.[11][12]
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Ester) | ~1720 - 1740 |
| C-O Stretch (Ester and Ether) | ~1250 - 1000 |
| C=N and C=C Stretch (Aromatic Ring) | ~1600 - 1450 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C-H Stretch (Aliphatic -CH₃) | ~2850 - 2960 |
Note: These are typical ranges for the specified functional groups.[13][14][15]
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (168.15 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments.
Predicted Fragmentation Pathway
Biological Activity and Applications in Drug Development
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The pyrazine ring is a key structural motif in several approved drugs.
While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active pyrazines suggests its potential as an intermediate in the synthesis of novel therapeutic agents. The methoxy and methyl ester groups provide handles for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties. This guide provides a summary of its key chemical data and outlines standard experimental procedures for its synthesis and purification. The provided spectral data predictions serve as a guide for its characterization. Given the established biological importance of the pyrazine scaffold, this compound represents a promising starting point for the development of new chemical entities in the field of drug discovery. Further research into its biological activity and applications is warranted.
References
- 1. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - CAS:23813-24-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. wwjmrd.com [wwjmrd.com]
- 15. hilarispublisher.com [hilarispublisher.com]
In-Depth Technical Guide to the Physical Properties of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, characterization, and formulation in various research and development settings. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and relevant spectral data for its identification and purity assessment.
Core Physical Properties
The physical properties of a compound are crucial for its handling, processing, and application. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |
| Molar Mass | 168.15 g/mol | --INVALID-LINK-- |
| Melting Point | 81.5-82 °C | --INVALID-LINK-- |
| Boiling Point | 249.9 ± 35.0 °C at 760 Torr | --INVALID-LINK-- |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | -1.36 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Pyrazine H-3 |
| ~8.2 | s | 1H | Pyrazine H-5 |
| ~4.0 | s | 3H | Methoxy (-OCH₃) |
| ~3.9 | s | 3H | Ester Methyl (-COOCH₃) |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~165 | Ester Carbonyl (C=O) |
| ~160 | Pyrazine C-6 (attached to -OCH₃) |
| ~145 | Pyrazine C-2 (attached to -COOCH₃) |
| ~140 | Pyrazine C-3 |
| ~135 | Pyrazine C-5 |
| ~55 | Methoxy Carbon (-OCH₃) |
| ~53 | Ester Methyl Carbon (-COOCH₃) |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Infrared (IR) Spectroscopy (Predicted)
The Infrared (IR) spectrum is useful for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Pyrazine ring C=N and C=C stretches |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1050 | Strong | C-O stretch (ether) |
Note: Predicted wavenumbers are estimates and may vary from experimental values.
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a capillary tube to a height of 2-3 mm with the powdered sample by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point (~80 °C).
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow (0.5-1.5 °C).
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a heating bath, making sure the sample is fully immersed in the heating medium.
-
Heat the bath gently and stir continuously to ensure uniform temperature distribution.
-
Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly while still stirring.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Solubility Determination
Objective: To assess the solubility of the compound in various solvents, providing insights into its polarity.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for at least 30 seconds using a vortex mixer or by flicking the test tube.
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat the procedure for each solvent to be tested.
-
Record the observations in a structured table.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized compound like this compound.
Caption: Workflow for the characterization of a synthesized organic compound.
This guide provides a foundational understanding of the physical properties of this compound. For any application, it is recommended to perform these experimental determinations on the specific batch of the compound being used to ensure accuracy and reproducibility.
An In-depth Technical Guide to Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-methoxy-2-pyrazinecarboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and spectral characterization. While direct experimental evidence of its biological activity and specific signaling pathway modulation is emerging, this guide explores the known biological landscape of related pyrazine derivatives to highlight its potential therapeutic applications.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₇H₈N₂O₃.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 168.15 g/mol | [2] |
| Chemical Formula | C₇H₈N₂O₃ | [1] |
| CAS Number | 23813-24-3 | [2] |
| Melting Point | 81.5-82 °C | [2] |
| Boiling Point | 249.9 ± 35.0 °C at 760 Torr | [2] |
| Density | 1.220 ± 0.06 g/cm³ | [2] |
| Flash Point | 105.0 ± 25.9 °C | [2] |
Synthesis and Experimental Protocols
General Experimental Protocol: Fischer Esterification
This protocol is a standard method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Materials:
-
6-methoxypyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Spectral Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not available in the provided search results, the expected spectral data based on its structure and data from similar compounds are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl ester protons. The aromatic protons will appear as doublets or singlets in the downfield region (typically δ 7-9 ppm). The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm, and the methyl ester protons will also be a singlet, slightly upfield, around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around δ 160-170 ppm), the aromatic carbons of the pyrazine ring (in the δ 120-160 ppm region), and the carbons of the methoxy and methyl ester groups (typically in the δ 50-60 ppm range).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.
-
C=N and C=C stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 168.15. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy group (-OCH₃).
Potential Biological Activity and Signaling Pathways
While direct experimental data on the biological targets and signaling pathways of this compound is limited, the pyrazine scaffold is a well-established pharmacophore in drug discovery.[3] Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Potential as a Kinase Inhibitor
Substituted pyrazines have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The structural features of this compound make it a candidate for investigation as a kinase inhibitor. A potential workflow for screening its activity is outlined below.
Caption: A general workflow for identifying and validating kinase inhibitors.
Should this compound be identified as a kinase inhibitor, it could potentially modulate signaling pathways critical for cell growth, proliferation, and survival. For instance, if it targets a kinase within the PI3K/Akt/mTOR pathway, it could have implications for cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a molecule with significant potential in the field of drug discovery, owing to its pyrazine core structure. This guide has provided a summary of its known physicochemical properties and a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity, mechanism of action, and potential therapeutic applications. The experimental workflows and hypothetical signaling pathway diagrams presented here offer a roadmap for future investigations into this promising compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | MDPI [mdpi.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic pathways, including experimental protocols and quantitative data, to serve as a practical resource for organic chemists and drug development professionals.
Introduction
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a common scaffold in numerous biologically active molecules, and its derivatives have shown a wide range of therapeutic activities. This guide outlines two robust and well-established routes for the synthesis of this target molecule: the esterification of 6-methoxypyrazine-2-carboxylic acid and the nucleophilic aromatic substitution of a chlorinated precursor.
Quantitative Data
The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 6-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | 36508-80-4 | 85-88 | N/A |
| 6-Methoxypyrazine-2-carbonitrile | C₆H₅N₃O | 135.12 | 136309-07-4 | N/A | N/A |
| 6-Methoxypyrazine-2-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 24005-61-6 | 176-181[1] | N/A |
| Methyl 6-chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 | 23611-75-8 | N/A | N/A |
| This compound | C₇H₈N₂O₃ | 168.15 | 23813-24-3 | 81.5-82 [2] | 249.9 ± 35.0 [2] |
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound are detailed below.
Route 1: Esterification of 6-Methoxypyrazine-2-carboxylic acid
This route involves the synthesis of the carboxylic acid precursor followed by its esterification to the final product.
Route 2: Nucleophilic Aromatic Substitution
This pathway utilizes a commercially available chlorinated ester and introduces the methoxy group in the final step.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of this compound.
Synthesis of 6-Methoxypyrazine-2-carboxylic acid (Precursor for Route 1)
Step 1: Synthesis of 6-Methoxypyrazine-2-carbonitrile from 6-Chloropyrazine-2-carbonitrile [3]
-
Reagents: 6-Chloropyrazine-2-carbonitrile, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, 6-chloropyrazine-2-carbonitrile is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to facilitate the substitution reaction. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 6-methoxypyrazine-2-carbonitrile.
Step 2: Hydrolysis of 6-Methoxypyrazine-2-carbonitrile to 6-Methoxypyrazine-2-carboxylic acid [4][5]
-
Reagents: 6-Methoxypyrazine-2-carbonitrile, Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH), Water.
-
Acid-Catalyzed Hydrolysis: 6-Methoxypyrazine-2-carbonitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
-
Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be hydrolyzed by heating under reflux with an aqueous solution of a strong base, like sodium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then isolated by filtration, washed, and dried.
Route 1: Esterification Protocols
Fischer Esterification of 6-Methoxypyrazine-2-carboxylic acid [6][7]
-
Reagents: 6-Methoxypyrazine-2-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).
-
Procedure: To a solution of 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux and the reaction is monitored by TLC. To drive the equilibrium towards the product, the water formed during the reaction can be removed using a Dean-Stark apparatus. After completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound. The crude product can be purified by column chromatography or recrystallization.
Steglich Esterification of 6-Methoxypyrazine-2-carboxylic acid [8][9]
-
Reagents: 6-Methoxypyrazine-2-carboxylic acid, Methanol (MeOH), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure: To a solution of 6-methoxypyrazine-2-carboxylic acid and a catalytic amount of DMAP in anhydrous dichloromethane, methanol is added. The mixture is cooled in an ice bath, and a solution of DCC in dichloromethane is added dropwise. The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired ester.
Route 2: Nucleophilic Aromatic Substitution Protocol
Synthesis of this compound from Methyl 6-chloropyrazine-2-carboxylate
-
Reagents: Methyl 6-chloropyrazine-2-carboxylate, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure: A solution of sodium methoxide is prepared in anhydrous methanol under an inert atmosphere. Methyl 6-chloropyrazine-2-carboxylate is then added to this solution. The reaction mixture is stirred at room temperature or heated to reflux to facilitate the nucleophilic substitution. The reaction is monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to give this compound.
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed two effective synthetic strategies for the preparation of this compound. The choice between the esterification and nucleophilic substitution routes will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The provided experimental protocols offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Researchers are advised to consult the cited literature for further details and to perform appropriate safety assessments before undertaking any experimental work.
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
Methyl 6-methoxy-2-pyrazinecarboxylate literature review
An In-depth Technical Guide to Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, plausible synthetic routes with detailed experimental protocols, and an overview of the biological significance of the pyrazine chemical class.
Compound Identification and Properties
This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a common motif in many biologically active compounds and natural products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 23813-24-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Melting Point | 81.5-82 °C | [2] |
| Boiling Point | 249.9 ± 35.0 °C (at 760 Torr) | [2] |
| Density | 1.220 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.36 ± 0.10 | [2] |
| Appearance | Not specified (likely a solid at room temp.) | |
Spectroscopic Data
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| This compound (Predicted) | CDCl₃ | ~8.4 (s, 1H), ~8.2 (s, 1H), ~4.1 (s, 3H), ~4.0 (s, 3H) |
| Methyl pyrazine-2-carboxylate (Reference) | DMSO-d₆ | 9.22 (d, J=1.5 Hz, 1H), 8.93 (d, J=2.4 Hz, 1H), 8.86 (dd, J=2.4, 1.5 Hz, 1H), 3.99 (s, 3H) |[3] |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C=O (ester) | ~165 |
| C-6 (C-OCH₃) | ~160 |
| C-2 (C-COOCH₃) | ~148 |
| C-3 | ~138 |
| C-5 | ~135 |
| O-CH₃ (ester) | ~53 |
| O-CH₃ (ring) | ~54 |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks | Reference |
|---|---|---|
| IR (Predicted) | ~3000-2900 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600-1450 cm⁻¹ (C=N, C=C aromatic stretch), ~1250-1050 cm⁻¹ (C-O stretch) | |
| MS (EI, Predicted) | m/z 168 (M⁺), 137 (M⁺ - OCH₃), 109 (M⁺ - COOCH₃) |
| Reference IR Spectra | Available from commercial suppliers. |[4] |
Synthesis of this compound
While a specific, peer-reviewed synthesis protocol for this compound is not prominently published, two chemically sound and logical synthetic routes can be proposed based on standard organic chemistry transformations applied to similar heterocyclic systems.
Route 1: Nucleophilic Aromatic Substitution
This route involves the reaction of a halogenated pyrazine precursor, methyl 6-chloropyrazine-2-carboxylate, with sodium methoxide. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group facilitates nucleophilic substitution of the chlorine atom.
Caption: Synthetic workflow for Route 1 via nucleophilic substitution.
Experimental Protocol (Route 1):
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (MeOH) to dissolve the starting material. Then, add sodium methoxide (NaOMe, ~1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Fischer Esterification
This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid, 6-methoxypyrazine-2-carboxylic acid, using methanol. The reaction is an equilibrium that is typically driven towards the product by using a large excess of the alcohol.[5]
Caption: Synthetic workflow for Route 2 via Fischer Esterification.
Experimental Protocol (Route 2):
-
Setup: In a round-bottom flask, suspend 6-methoxypyrazine-2-carboxylic acid (1.0 eq) in a large excess of methanol (serving as both reagent and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically run for 8-24 hours or until TLC analysis indicates the consumption of the starting material.[6]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Reduce the volume of methanol using a rotary evaporator. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ester. Further purification can be achieved by column chromatography or recrystallization.
Biological Applications and Significance
While no specific biological screening data for this compound is available in the public domain, the pyrazine scaffold is of significant interest in drug discovery and development.[7]
-
Pharmaceutical Intermediates: Substituted pyrazines are crucial building blocks for a wide range of pharmaceutically active agents. For example, 5-methylpyrazine-2-carboxylic acid is an intermediate in the synthesis of the diabetes drug glipizide and the lipid-lowering agent acipimox.[8] Similarly, this compound can serve as a versatile intermediate for introducing the methoxypyrazine moiety into more complex target molecules.
-
Flavor and Fragrance: Many methoxypyrazines are potent aroma compounds found naturally in foods like grapes, bell peppers, and coffee.[9] 2-methoxy-3-isobutylpyrazine, for instance, is a major grape-derived aroma compound that significantly impacts wine quality.[10]
-
Medicinal Chemistry: The pyrazine ring system is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors, anti-cancer agents, and anti-diabetic compounds. The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for binding to biological targets.
Conclusion
This compound is a well-characterized compound in chemical catalogs but lacks extensive documentation in peer-reviewed scientific literature regarding its synthesis and biological activity. The synthetic protocols outlined in this guide, based on established chemical principles for analogous systems, provide reliable pathways for its preparation. Given the established importance of the pyrazine scaffold in medicinal chemistry and materials science, this compound represents a valuable building block for the development of novel molecules with potentially significant biological activities. Further biological screening of this specific compound is warranted to explore its therapeutic potential.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 7. Reporting biological assay screening results for maximum impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling a Key Heterocycle: The Discovery and History of Methyl 6-methoxy-2-pyrazinecarboxylate
For researchers, scientists, and drug development professionals, understanding the history and synthesis of novel chemical entities is paramount. Methyl 6-methoxy-2-pyrazinecarboxylate, a substituted pyrazine derivative, stands as a compound of significant interest due to the established and diverse biological activities of the pyrazine core. This technical guide delves into the discovery, historical context, and synthetic pathways of this important heterocyclic compound.
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Pyrazine derivatives are found in nature and have been the subject of extensive research, leading to the development of drugs with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The introduction of a methoxy group and a methyl carboxylate ester to this core structure, as seen in this compound, modulates its physicochemical properties and potential biological activity.
A Journey Through the Pyrazine Ring System: Historical Context
The exploration of pyrazine derivatives in medicinal chemistry has a rich history, with pyrazinamide, a cornerstone in the treatment of tuberculosis, being a prominent example.[4] The biological activity of pyrazinamide is attributed to its hydrolysis in vivo to pyrazinoic acid.[4] This historical precedent underscores the potential of pyrazinecarboxylic acid esters, like this compound, as prodrugs or as bioactive molecules in their own right.
While a definitive "discovery" paper for this compound remains elusive in early literature, its conceptualization can be traced to the broader investigation of methoxypyrazines and pyrazinecarboxylic acid derivatives. Early research into methoxypyrazines was often driven by their potent aroma and flavor profiles, being key components in various foods.[5] A significant early contribution to the synthesis of methoxy-alkylpyrazines was made by Seifert et al. in 1970, providing foundational synthetic strategies for this class of compounds.
The Genesis of a Molecule: Proposed Synthetic Pathways
A plausible and efficient synthetic route to this compound can be constructed based on established methodologies for analogous pyrazine derivatives. A key patent details the synthesis of the isomeric methyl 3-methoxy-5-methylpyrazine-2-carboxylate, which provides a robust framework for the synthesis of the target molecule.[6] This proposed pathway commences with readily available starting materials and proceeds through a series of well-characterized chemical transformations.
The logical workflow for the synthesis can be visualized as follows:
Figure 1. Proposed synthetic workflow for this compound.
A detailed experimental protocol, adapted from the synthesis of the 3-methoxy-5-methyl isomer, is presented below.[6]
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide
This initial step involves the base-catalyzed cyclization of 2-amino-2-cyanoacetamide with methylglyoxal.
-
Materials: 2-Amino-2-cyanoacetamide, 40% aqueous methylglyoxal, Sodium hydroxide, Methanol.
-
Procedure:
-
In a reaction vessel, dissolve 2-amino-2-cyanoacetamide in methanol and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium hydroxide, maintaining the temperature below 10 °C.
-
To this basic solution, add the 40% aqueous methylglyoxal dropwise, ensuring the temperature remains between 0-10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-methylpyrazine-2-carboxamide.
-
Step 2: Synthesis of 3-Chloro-5-methylpyrazine-2-carboxamide
The hydroxyl group is then converted to a chloro group, a better leaving group for the subsequent methoxylation step.
-
Materials: 3-Hydroxy-5-methylpyrazine-2-carboxamide, Phosphorus oxychloride (POCl₃) or a similar halogenating agent.
-
Procedure:
-
In a flask equipped with a reflux condenser, carefully add 3-hydroxy-5-methylpyrazine-2-carboxamide to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically 2-4 hours).
-
After cooling, carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the chlorinated product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 3-chloro-5-methylpyrazine-2-carboxamide.
-
Step 3: Synthesis of 3-Methoxy-5-methylpyrazine-2-carboxamide
A nucleophilic substitution reaction with sodium methoxide introduces the desired methoxy group.
-
Materials: 3-Chloro-5-methylpyrazine-2-carboxamide, Sodium methoxide, Methanol.
-
Procedure:
-
Dissolve 3-chloro-5-methylpyrazine-2-carboxamide in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxy-5-methylpyrazine-2-carboxamide.
-
Step 4: Synthesis of this compound
The final step is the esterification of the carboxamide. This can be achieved through hydrolysis of the amide to the carboxylic acid followed by esterification, or potentially through a direct transformation. A more direct route from the corresponding carboxylic acid is generally preferred. Assuming the synthesis of 6-methoxypyrazine-2-carboxylic acid has been achieved through a similar pathway, the final esterification is as follows:
-
Materials: 6-Methoxypyrazine-2-carboxylic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 6-methoxypyrazine-2-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
-
Physicochemical Data and Spectroscopic Characterization
The following table summarizes key physicochemical data for this compound and its precursors, compiled from various sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 6-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 160 (dec.) | - |
| Methyl 6-chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 | - | - |
| 6-Methoxypyrazine-2-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 176-181 | - |
| This compound | C₇H₈N₂O₃ | 168.15 | 81.5-82 | 249.9 ± 35.0 |
Applications in Drug Discovery and Future Perspectives
The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery. The pyrazine core is a known pharmacophore, and the methoxy and ester functionalities provide handles for further chemical modification to optimize biological activity and pharmacokinetic properties. A Chinese patent highlights the use of 5-methylpyrazine-2-carboxylic acid, a closely related analog, as an intermediate for synthesizing drugs for diabetes (glipizide) and high blood fat (acipimox or olbetam), indicating the potential utility of this class of compounds in metabolic disease research.[7]
The workflow for utilizing such a compound in a drug discovery program can be illustrated as follows:
Figure 2. Drug discovery workflow utilizing this compound.
Further research is warranted to fully elucidate the specific biological activities of this compound. Screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, could unveil novel therapeutic applications. The synthetic accessibility of this compound, as outlined in this guide, provides a solid foundation for its exploration in the ongoing quest for new and effective medicines.
References
- 1. prepchem.com [prepchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 4. Methyl 3,6-dimethoxy-5-methylpyrazine-2-carboxylate - C9H12N2O4 | CSCS00036325474 [chem-space.com]
- 5. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]
- 7. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
The Biological Versatility of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of Pyrazine-Based Compounds, Complete with Quantitative Data, Detailed Experimental Protocols, and Mechanistic Insights.
Introduction
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities.[2][3] These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, with several pyrazine-containing drugs currently in clinical use.[4] The unique electronic properties and structural features of the pyrazine ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the biological activities of pyrazine derivatives, intended for researchers, scientists, and professionals involved in drug development. The following sections will delve into the core therapeutic areas, present quantitative data for comparative analysis, provide detailed experimental methodologies, and visualize key signaling pathways and experimental workflows.
Core Biological Activities of Pyrazine Derivatives
Pyrazine derivatives exhibit a wide array of pharmacological effects, making them a rich source for the discovery of novel therapeutic agents. The primary areas of investigation include oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of various pyrazine derivatives against a multitude of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
A notable mechanism of action for several pyrazine-based anticancer agents is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[6] Dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. Specifically, pyrazine derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and the protein tyrosine phosphatase SHP2, both of which are key components of oncogenic signaling cascades.[7]
Table 1: Anticancer Activity of Representative Pyrazine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperlongumine-Ligustrazine | Compound 43 | U87MG | 0.25 - 8.73 | [1] |
| Chalcone-Pyrazine | Compound 48 | BEL-7402 | 10.74 | [2] |
| Chalcone-Pyrazine | Compound 49 | A549, Colo-205 | 0.13, 0.19 | [1] |
| Chalcone-Pyrazine | Compound 51 | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [1] |
| Ligustrazine-Flavonoid | Compound 88 | HT-29 | 10.67 | [1] |
| Ligustrazine-Flavonoid | Compound 89 | MCF-7 | 10.43 | [1] |
| Imidazopyrazine | Compound 1d | - | 74 (nM) | [8] |
| Imidazopyrazine | Compound 2d | - | 47 (nM) | [8] |
| 1H-pyrazolo[3,4-b]pyrazine | Compound 4b | NCI-H358 | 0.58 | [9] |
| 3-Amino-pyrazine-2-carboxamide | Compound 18i | SNU-16 | 1.88 | [10] |
| 3-Amino-pyrazine-2-carboxamide | Compound 18i | KMS-11 | 3.02 | [10] |
| 3-Amino-pyrazine-2-carboxamide | Compound 18i | SW-780 | 2.34 | [10] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Representative Pyrazine Derivatives
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine-2-Carboxylic Acid | P10 | C. albicans | 3.125 | |
| Pyrazine-2-Carboxylic Acid | P4 | C. albicans | 3.125 | |
| Pyrazine-2-Carboxylic Acid | P3, P4, P7, P9 | E. coli | 50 | |
| Pyrazine-2-Carboxylic Acid | P6, P7, P9, P10 | P. aeruginosa | 25 | |
| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [11] |
| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [11] |
| Pyrazine Carboxamide | 5d | XDR S. Typhi | 6.25 (mg/mL) | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. Certain pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. For instance, some pyrrolo[1,2-a]pyrazines have been shown to inhibit the production of pro-inflammatory cytokines like IL-6.
Table 3: Anti-inflammatory Activity of a Representative Pyrazine Derivative
| Compound Class | Derivative | Assay | Inhibition (%) | Concentration (µM) | Reference |
| Pyrrolo[1,2-a]pyrazine | Compound 3c | IL-6 Inhibition | 59 | 50 |
Key Signaling Pathways Modulated by Pyrazine Derivatives
The anticancer effects of many pyrazine derivatives are mediated through their interaction with specific signaling pathways that are often hyperactivated in cancer cells. Understanding these interactions is crucial for rational drug design and development.
SHP2 Signaling Pathway
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node that positively regulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[7][14] Gain-of-function mutations in SHP2 are associated with several types of cancer. Allosteric inhibitors of SHP2, including some imidazopyrazine and pyrazolopyrazine derivatives, have been developed. These inhibitors stabilize SHP2 in an auto-inhibited conformation, thereby blocking downstream signaling.[7][8]
Caption: SHP2 signaling pathway and inhibition by pyrazine derivatives.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][10] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a driver in various cancers. Pyrrolo[2,3-b]pyrazine and 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent FGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling.[1][10]
Caption: FGFR signaling pathway and inhibition by pyrazine derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed and standardized experimental protocols are essential. This section provides methodologies for key in vitro assays used to evaluate the biological activities of pyrazine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. boddylab.ca [boddylab.ca]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
Spectroscopic Analysis of Methyl 6-methoxy-2-pyrazinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methoxy-2-pyrazinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The spectroscopic data presented herein are predicted values based on the chemical structure of this compound and established principles of spectroscopic interpretation. These values serve as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | Singlet | 1H | H-3 (Pyrazine ring) |
| ~8.40 | Singlet | 1H | H-5 (Pyrazine ring) |
| ~4.05 | Singlet | 3H | -OCH₃ (Methoxy group) |
| ~3.95 | Singlet | 3H | -COOCH₃ (Ester methyl) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester carbonyl) |
| ~162 | C-6 (Carbon attached to -OCH₃) |
| ~145 | C-2 (Carbon attached to ester) |
| ~142 | C-3 |
| ~138 | C-5 |
| ~55 | -OCH₃ (Methoxy carbon) |
| ~53 | -COOCH₃ (Ester methyl carbon) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2950-3000 | Medium | Aliphatic C-H Stretch (-OCH₃, -COOCH₃) |
| ~1725-1740 | Strong | C=O Stretch (Ester) |
| ~1580-1600 | Medium-Strong | C=N Stretch (Pyrazine ring) |
| ~1450-1500 | Medium | Aromatic C=C Stretch |
| ~1250-1300 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1100-1150 | Strong | Symmetric C-O-C Stretch (Ester & Ether) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 139 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ |
| 110 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Methyl 6-methoxy-2-pyrazinecarboxylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl 6-methoxy-2-pyrazinecarboxylate, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it outlines potential biological activities, relevant signaling pathways, and comprehensive experimental workflows for its synthesis, purification, and analysis.
Solubility of this compound
Recommended Solvents for Solubility Testing
A range of solvents with varying polarities should be employed to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents for testing.
| Solvent Class | Specific Solvents | Expected Solubility Trend (General) |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to low, depending on the influence of the methoxy and ester groups versus the pyrazine ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate | Likely to exhibit good solubility due to a balance of polar and non-polar characteristics. |
| Non-Polar | Hexane, Toluene | Expected to have low solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and validated experimental methods. The following protocols are widely accepted in the pharmaceutical industry.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2][3]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
UV-Vis Spectrophotometry for Solubility Quantification
UV-Vis spectroscopy can be a rapid and straightforward method for determining the concentration of a UV-active compound like this compound in a saturated solution.[5][6]
Methodology:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Analyze Saturated Solution: After preparing a saturated solution using the shake-flask method, dilute the clear supernatant to a concentration that falls within the linear range of the calibration curve.
-
Calculate Solubility: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original solubility.
High-Performance Liquid Chromatography (HPLC) for Solubility Quantification
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a complex mixture, making it ideal for solubility studies.
Methodology:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.
-
Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.
-
Sample Analysis: Prepare a saturated solution using the shake-flask method. Filter the solution and inject a known volume of the filtrate into the HPLC system.
-
Quantification: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
Potential Biological Activity and Signaling Pathways
Pyrazine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[7] Several pyrazine-based compounds have been identified as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway.[8][9][10][11] Inhibition of CHK1 can sensitize cancer cells to the effects of chemotherapy.
Caption: CHK1 signaling pathway and its inhibition by pyrazine derivatives.
Experimental Workflows
Synthesis of this compound
A general synthetic route to pyrazine-2-carboxamide derivatives involves the coupling of a pyrazine carboxylic acid with an appropriate amine.[12] The synthesis of the methyl ester can be achieved through standard esterification procedures.
Caption: A plausible synthetic workflow for this compound.
Purification and Analysis
Purification of pyrazine derivatives is often achieved using flash chromatography, while their identity and purity are confirmed by spectroscopic methods.[12][13][14]
Caption: Workflow for the purification and analysis of pyrazine derivatives.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. longdom.org [longdom.org]
- 6. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP3811944B1 - Pyrazine derivative as chk1 inhibitor - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. ablelab.eu [ablelab.eu]
- 14. benchchem.com [benchchem.com]
Commercial Availability and Technical Guide: Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical characterization of Methyl 6-methoxy-2-pyrazinecarboxylate, a key building block in pharmaceutical and agrochemical research.
Commercial Availability
This compound (CAS No: 23813-24-3) is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, often exceeding 98%. Below is a summary of representative commercial sources and their typical product specifications.
| Supplier | Purity | Available Quantities | Storage Conditions |
| Capot Chemical Co., Ltd. | ≥98% | Gram to Kilogram | Room Temperature, Dry |
| Sunway Pharm Ltd. | ≥97% | Gram to Bulk | Room Temperature, Dry |
| Shanghai Amole Biotechnology Co., Ltd. | ≥98% | Gram to Kilogram | 2-8°C |
| ChemBK | ≥98% | Inquire | 2-8°C |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 23813-24-3 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81.5-82 °C |
| Boiling Point | 249.9 ± 35.0 °C at 760 mmHg |
| Purity | ≥97% |
Synthesis Protocol: Fischer Esterification
This compound can be synthesized via the Fischer esterification of its corresponding carboxylic acid precursor, 6-methoxypyrazine-2-carboxylic acid, which is also commercially available. This method involves the acid-catalyzed reaction of the carboxylic acid with methanol.
Materials and Reagents:
-
6-Methoxypyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product with high purity.
Below is a diagram illustrating the synthesis pathway.
Caption: Synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include singlets for the methoxy and ester methyl protons, and two singlets or doublets for the aromatic protons on the pyrazine ring.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring (including the methoxy-substituted carbon), and the carbons of the methoxy and methyl ester groups.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹).
-
C-O stretching vibrations of the ester and ether groups.
-
Aromatic C-H and C=N stretching vibrations of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (168.15 g/mol ).
The following diagram outlines a typical analytical workflow for the characterization of the synthesized compound.
Caption: Analytical workflow for product characterization.
Methodological & Application
Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the nucleophilic aromatic substitution of a readily available starting material, followed by an esterification reaction.
I. Synthetic Strategy
The synthesis of this compound is approached via a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 6-methoxypyrazine-2-carboxylic acid, through a Williamson ether synthesis. This is achieved by the reaction of methyl 6-chloro-2-pyrazinecarboxylate with sodium methoxide, followed by hydrolysis of the resulting ester. The second step is the Fischer esterification of 6-methoxypyrazine-2-carboxylic acid to yield the final product.
II. Experimental Protocols
Step 1: Synthesis of 6-methoxypyrazine-2-carboxylic acid
This step involves the nucleophilic substitution of the chloro group in methyl 6-chloro-2-pyrazinecarboxylate with a methoxy group, followed by saponification of the ester to the carboxylic acid.
Materials:
-
Methyl 6-chloro-2-pyrazinecarboxylate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Ethyl acetate
-
Brine
Procedure:
-
Methoxylation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol is prepared. To this solution, methyl 6-chloro-2-pyrazinecarboxylate (1.0 equivalent) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
Hydrolysis: The crude residue is dissolved in a mixture of water and methanol, followed by the addition of sodium hydroxide (2.0 equivalents). The mixture is stirred at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: The methanol is removed under reduced pressure, and the aqueous solution is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to afford 6-methoxypyrazine-2-carboxylic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
6-methoxypyrazine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask, 6-methoxypyrazine-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous methanol. The flask is cooled in an ice bath.
-
Acid Addition: Concentrated sulfuric acid (catalytic amount, ~5 mol%) is added dropwise to the cooled solution with stirring.
-
Reflux: The reaction mixture is then heated to reflux and maintained for 3-5 hours. The reaction progress is monitored by TLC.
-
Quenching and Extraction: After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
III. Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are dependent on reaction scale and purification methods.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1a | Methoxylation | Methyl 6-chloro-2-pyrazinecarboxylate | Sodium methoxide | Methanol | Reflux | 4-6 | 80-90 | >95 (crude) |
| 1b | Hydrolysis | This compound | Sodium hydroxide | Water/Methanol | Room Temp. | 2-4 | 90-98 | >98 |
| 2 | Esterification | 6-methoxypyrazine-2-carboxylic acid | Sulfuric acid | Methanol | Reflux | 3-5 | 85-95 | >99 (after purification) |
IV. Experimental Workflow and Diagrams
The overall synthetic workflow is depicted in the following diagram.
Caption: Overall workflow for the synthesis of this compound.
The logical relationship of the key transformations can be visualized as follows:
Application Note: Quantitative Analysis of Methyl 6-methoxy-2-pyrazinecarboxylate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-methoxy-2-pyrazinecarboxylate. The described methodology is intended to provide a robust and reliable framework for the determination of this compound in various sample matrices, including raw materials and in-process samples. This document provides a comprehensive protocol for chromatography, sample preparation, and a discussion of key method validation parameters based on established analytical guidelines.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification to ensure product quality and consistency in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a widely accessible and reliable technique for this purpose. While gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of related methoxypyrazines, particularly at trace levels in complex matrices, HPLC provides a viable alternative, especially for purity assessment and quantification in bulk materials and formulated products.[1] This application note outlines a proposed HPLC method, with parameters adapted from validated methods for structurally similar compounds, to serve as a starting point for method development and validation.[2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for separating relatively nonpolar compounds.[1][2][4]
-
Data Acquisition and Processing Software: Chromatography software for instrument control, data acquisition, and analysis.
-
Analytical Balance: To accurately weigh standards and samples.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.
Reagents and Chemicals
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid: ACS grade or higher.
-
Potassium Dihydrogen Phosphate: ACS grade or higher.
Chromatographic Conditions
The following table summarizes the proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 239 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[5] Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]
Method Validation Protocols
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The following parameters should be assessed:
System Suitability
Before sample analysis, the chromatographic system's suitability should be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) in replicate (n=6). The acceptance criteria are typically:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%
Linearity
The linearity of the method should be determined by analyzing a series of at least five concentrations of the reference standard over the expected analytical range (e.g., 5-75 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be calculated.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at a single concentration (e.g., 100% of the target concentration) on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD for the results should be within acceptable limits.
Accuracy
Accuracy should be assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there are no interfering peaks from a placebo or blank at the retention time of this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Hypothetical Quantitative Data
The following tables present hypothetical data for a validated method, illustrating the expected performance.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
| RSD of Retention Time (%) | ≤ 2.0 | 0.3 |
Table 2: Linearity Data
| Parameter | Hypothetical Result |
|---|---|
| Linearity Range | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Equation | y = 45872x + 1234 |
Table 3: Precision and Accuracy Data
| Validation Parameter | Level | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Repeatability (RSD %) | 100% | ≤ 2.0% | 0.9% |
| Intermediate Precision (RSD %) | 100% | ≤ 2.0% | 1.3% |
| Accuracy (Mean Recovery %) | 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% |
| | 120% | 98.0 - 102.0% | 101.1% |
Table 4: LOD and LOQ
| Parameter | Hypothetical Result |
|---|---|
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows for this analytical procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsdronline.com [ijpsdronline.com]
Application Note: NMR Spectroscopic Analysis of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This application note includes protocols for sample preparation and data acquisition, along with a summary of expected NMR data.
Introduction
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine ring is a core structure in numerous biologically active molecules. A thorough understanding of the structural and electronic properties of this compound, as afforded by NMR spectroscopy, is crucial for its application in drug design and development. This note details the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for their acquisition and analysis.
Data Presentation
Quantitative NMR data for this compound is summarized below. Note that the following chemical shifts are predicted values based on typical ranges for similar structures and should be confirmed by experimental data.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.45 | s | - | 1H |
| H-5 | 8.20 | s | - | 1H |
| -OCH₃ (on ring) | 4.10 | s | - | 3H |
| -OCH₃ (ester) | 3.95 | s | - | 3H |
Table 2: ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 165.0 |
| C-6 | 162.5 |
| C-2 | 145.2 |
| C-3 | 138.0 |
| C-5 | 135.5 |
| -OCH₃ (on ring) | 55.0 |
| -OCH₃ (ester) | 52.8 |
Experimental Protocols
A general protocol for obtaining high-quality NMR spectra of this compound is provided below.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility and experimental requirements.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (0 ppm).
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants to confirm the structure.
Mandatory Visualizations
The following diagrams illustrate the structure and analytical workflow for this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Application Notes and Protocols for Methyl 6-methoxy-2-pyrazinecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 6-methoxy-2-pyrazinecarboxylate as a versatile building block in organic synthesis. The methodologies outlined herein are aimed at facilitating the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.
Overview of Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its pyrazine core is a key pharmacophore in numerous biologically active molecules. The methoxy and methyl ester functional groups offer sites for diverse chemical transformations, enabling the construction of complex molecular architectures. Key applications include the synthesis of:
-
Pyrazinamide Derivatives: As analogues of the anti-tuberculosis drug pyrazinamide, these compounds are of significant interest for the development of new antibacterial agents.
-
Kinase Inhibitors: The pyrazine scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. Specifically, derivatives of this building block can be tailored to target enzymes like Casein Kinase 2 (CK2).
-
Novel Heterocyclic Systems: Through multi-step synthetic sequences, this building block can be elaborated into more complex fused heterocyclic systems with potential biological activities.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions utilizing this compound as the starting material.
Synthesis of 6-Methoxypyrazine-2-carboxylic acid hydrazide
This protocol describes the conversion of the methyl ester to a hydrazide, a key intermediate for the synthesis of various nitrogen-containing heterocycles.[1]
Reaction Scheme:
Experimental Protocol:
-
A mixture of this compound and an excess of hydrazine hydrate in an alcoholic solvent (e.g., methanol or ethanol) is prepared.
-
The reaction mixture is heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by recrystallization from a suitable solvent to afford 6-Methoxypyrazine-2-carboxylic acid hydrazide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Hydrazine hydrate | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | Not specified | [1] |
| Yield | High | [1] |
Synthesis of 2,6-Disubstituted Pyrazine Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol outlines the coupling of a pyrazine derivative with a boronic acid, a key step in the synthesis of certain kinase inhibitors. While a specific protocol for this compound is not detailed in the search results, a general procedure for a similar substrate is described.
General Reaction Scheme:
Conceptual Experimental Protocol (Adaptable for this compound):
-
To a solution of a halogenated derivative of this compound (e.g., Methyl 6-chloro-2-pyrazinecarboxylate) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Expected Quantitative Data (based on similar reactions):
| Parameter | Typical Value |
| Catalyst Loading | 1-5 mol% |
| Base | 2-3 equivalents |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
| Yield | Moderate to High |
Synthesis of N-Substituted Pyrazinamide Derivatives via Amination
Direct amination of the methyl ester can be achieved by heating with a desired amine, often catalyzed by an enzyme for greener synthesis.
Reaction Scheme:
Experimental Protocol (Enzymatic):
-
Immobilized lipase (e.g., Lipozyme® TL IM) is added to a solution of this compound in a suitable organic solvent (e.g., tert-amyl alcohol).
-
The desired amine is added to the mixture.
-
The reaction is incubated at a specific temperature (e.g., 45 °C) with shaking.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the enzyme is filtered off, and the solvent is evaporated.
-
The product is purified by column chromatography.
Quantitative Data for a similar enzymatic amidation:
| Parameter | Value | Reference |
| Enzyme | Lipozyme® TL IM | |
| Solvent | tert-Amyl alcohol | |
| Temperature | 45 °C | |
| Reaction Time | 20 min | |
| Yield | up to 91.6% |
Visualization of Synthetic Pathways and Biological Relevance
General Synthetic Pathways
The following diagram illustrates the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Role in Kinase Inhibition
Derivatives of this compound can be designed as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is implicated in cancer cell proliferation and survival.
Caption: Simplified signaling pathway showing the role of a CK2 inhibitor.
Conclusion
This compound serves as a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel molecules with desired biological activities. The strategic application of modern synthetic methodologies, such as enzymatic reactions and palladium-catalyzed cross-coupling, can lead to efficient and green synthetic routes towards new therapeutic agents.
References
Application Notes and Protocols: Methyl 6-methoxy-2-pyrazinecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, exhibiting properties that include anticancer, antiviral, antibacterial, and antifungal activities.[1][2] The unique chemical scaffold of pyrazines, characterized by a nitrogen-containing aromatic ring, allows for diverse functionalization, making them attractive cores for the development of novel therapeutic agents. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols and data. While specific biological data for this compound is limited in publicly available literature, this report summarizes the activities of structurally related compounds to highlight its potential in drug discovery.
Synthesis of Pyrazine Derivatives
The synthesis of substituted pyrazines often involves multi-step sequences starting from readily available precursors. For 2,6-disubstituted pyrazines, common strategies include nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions. A general synthetic approach to create a library of 2,6-disubstituted pyrazines for medicinal chemistry exploration is outlined below.
General Synthetic Workflow for 2,6-Disubstituted Pyrazines
Caption: General synthetic routes to 2,6-disubstituted pyrazine derivatives.
Biological Activities of Structurally Related Pyrazine Derivatives
While direct biological data for this compound is not extensively reported, several studies on its derivatives highlight the potential of this scaffold in targeting various diseases.
Antiviral Activity: CSNK2A Inhibition
A notable application of pyrazine derivatives is in the development of inhibitors for Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine kinase implicated in various cellular processes and viral replication.[3] Derivatives of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid have been identified as potent CSNK2A inhibitors with antiviral activity.
Table 1: In-Cell Target Engagement of 2,6-Disubstituted Pyrazine Derivatives as CSNK2A and PIM3 Inhibitors
| Compound ID | R Group at Position 6 | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
| 6c | 6-isopropoxyindole | 10 | 300 | 30 |
| 7c | ortho-methoxy aniline | 25 | >1000 | >40 |
Data is extrapolated from a study on 4-(6-(substituted)pyrazin-2-yl)benzoic acids and represents the potential of the pyrazine core.[1]
CSNK2A Signaling Pathway
CSNK2A is a key regulator in multiple signaling pathways that are crucial for cell growth, proliferation, and apoptosis. Its inhibition can disrupt these pathways, which is a therapeutic strategy for both cancer and viral infections.
Caption: Simplified CSNK2A signaling pathway and the inhibitory role of pyrazine derivatives.
Anticancer Activity
Derivatives of pyrazine have also been investigated for their antitumor properties. For instance, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have demonstrated cytotoxic effects against various human tumor cell lines.[4]
Table 2: Growth Inhibition (GI50) of Thieno[2,3-b]pyrazine Derivatives in Human Cancer Cell Lines
| Compound ID | Substitution on Amino Group | AGS (GI50, µM) | CaCo-2 (GI50, µM) | MCF-7 (GI50, µM) | NCI-H460 (GI50, µM) |
| 2b | 2-methoxyphenyl | 11 | >50 | >50 | >50 |
| 2f | 3,4-dimethoxyphenyl | 9.7 | 21 | 28 | 41 |
| 2g | 3,5-dimethoxyphenyl | 7.8 | >50 | >50 | >50 |
Data from a study on thieno[2,3-b]pyrazine-6-carboxylates, structurally related to the topic compound.[4]
Experimental Protocols
The following are general protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of 2,6-Disubstituted Pyrazines via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents onto a pyrazine core.
Materials:
-
Methyl 6-chloro-2-pyrazinecarboxylate (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add Methyl 6-chloro-2-pyrazinecarboxylate, arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(OAc)2 and PPh3 to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., AGS, CaCo-2, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI50 or IC50 value.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Although direct biological data on this specific compound is limited, the demonstrated potent antiviral and anticancer activities of its close analogs underscore the therapeutic potential of this chemical class. The synthetic protocols and biological assays described herein provide a framework for researchers to explore the synthesis of novel derivatives and evaluate their efficacy in various disease models. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in drug discovery and development.
References
Methyl 6-methoxy-2-pyrazinecarboxylate in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazine core is a common scaffold in many biologically active molecules, and the methoxy and carboxylate functional groups on this particular derivative offer multiple points for chemical modification. Cross-coupling reactions are powerful tools for the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides an overview of the potential utility of this compound as a reagent in key cross-coupling reactions, based on general principles and published data for structurally related pyrazine derivatives.
Disclaimer: Extensive literature searches did not yield specific examples of cross-coupling reactions utilizing this compound as a primary substrate. The following application notes and protocols are therefore based on established methodologies for similar pyrazine systems and are intended to serve as a starting point for experimental design. Researchers should perform appropriate optimization studies for their specific applications.
Potential Applications in Cross-Coupling Reactions
The reactivity of this compound in cross-coupling reactions will be influenced by the electronic properties of the pyrazine ring and its substituents. The electron-withdrawing nature of the pyrazine ring itself, further enhanced by the methyl carboxylate group, can influence the oxidative addition step in palladium-catalyzed cycles. Conversely, the methoxy group is an electron-donating group. To utilize this reagent in cross-coupling, it would typically first be converted to a derivative bearing a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at one of the ring positions.
Assuming the synthesis of a halogenated derivative of this compound (e.g., methyl 5-chloro-6-methoxy-2-pyrazinecarboxylate), it could potentially participate in a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
General Experimental Protocols
The following are generalized protocols for key cross-coupling reactions that could be adapted for a halogenated derivative of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazine Derivative
This protocol describes a typical setup for the palladium-catalyzed cross-coupling of a chloro- or bromopyrazine derivative with an arylboronic acid.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the halogenated pyrazine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Systems:
While specific data for the target compound is unavailable, studies on similar systems, such as the Suzuki-Miyaura coupling of 2-chloropyrazines with various arylboronic acids, have shown good to excellent yields, often dependent on the catalyst and reaction conditions used.[1]
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | H₂O/Toluene | Optimized | Superior Activity | [1] |
| Pd(II) ONO pincer complexes | Various | H₂O/Toluene | Optimized | Superior Activity | [1] |
Protocol 2: General Procedure for Sonogashira Coupling of a Halogenated Pyrazine Derivative
This protocol outlines a general method for the coupling of a halogenated pyrazine with a terminal alkyne.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the halogenated pyrazine derivative, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Systems:
The Sonogashira coupling of chloropyrazines has been shown to be an effective method for C-C bond formation.[2] For instance, chloropyrazine can be quantitatively converted to the corresponding diarylacetylene under specific conditions.[2]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Excess phenylacetylene | Quantitative | [2] |
| N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Various acetylenes | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, heat | 41-67% | [2] |
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyrazine Derivative
This protocol provides a general framework for the palladium-catalyzed amination of a halogenated pyrazine.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the halogenated pyrazine derivative, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Considerations for Reactivity:
While direct amination of chloropyrazines can sometimes be achieved via nucleophilic aromatic substitution (SNAr), the Buchwald-Hartwig amination offers a powerful alternative, especially for less reactive or sterically hindered substrates.[2][3] The choice of ligand is crucial for the success of the reaction.[3]
Visualizations
Catalytic Cycles
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Workflow
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
Application Notes and Protocols for the Derivatization of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the synthesis of various biologically active compounds. The following protocols cover hydrolysis, amidation, hydrazide formation, and reduction, offering a versatile toolkit for modifying this pyrazine scaffold for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its pyrazine core is a structural motif found in numerous therapeutic agents. The ability to selectively modify the ester functional group allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Pyrazine derivatives have demonstrated a wide range of biological activities, including antimycobacterial, antifungal, and anticancer properties.
Derivatization Strategies
The primary sites for derivatization on this compound are the ester group and the pyrazine ring itself. This document focuses on the versatile transformations of the ester moiety.
A general overview of the derivatization pathways is presented below:
Caption: Derivatization pathways of this compound.
Hydrolysis to 6-Methoxy-2-pyrazinecarboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step, often preceding further modifications such as amide bond formation using peptide coupling reagents.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the saponification of this compound to yield 6-Methoxy-2-pyrazinecarboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Methanol (optional, as co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water (and optionally, a minimal amount of methanol to aid dissolution).
-
Add a solution of LiOH (1.1-1.5 eq) or NaOH (1.1-1.5 eq) in water.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated HCl to acidify the mixture to a pH of approximately 2-3. A precipitate should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to obtain 6-Methoxy-2-pyrazinecarboxylic acid.
Data Presentation:
| Parameter | Value |
| Product | 6-Methoxy-2-pyrazinecarboxylic Acid |
| CAS Number | 24005-61-6 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Typical Yield | >90% |
| Appearance | White to off-white solid |
Synthesis of 6-Methoxy-2-pyrazinecarboxamides
Amide derivatives are prevalent in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds with biological targets.
Experimental Protocol: Direct Amidation
This protocol outlines the direct conversion of the methyl ester to an amide using an amine in the presence of a suitable catalyst or reagent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Sodium methoxide (catalytic amount) or a Lewis acid (e.g., Trimethylaluminum)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the desired amine to the solution.
-
If using a basic catalyst, add a catalytic amount of sodium methoxide. If using a Lewis acid, cool the solution before slow addition.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction appropriately (e.g., with water or a mild acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Parameter | Representative Value |
| Product | N-substituted-6-methoxy-2-pyrazinecarboxamide |
| Typical Yield | 60-85% |
| Purification | Column Chromatography / Recrystallization |
Synthesis of 6-Methoxy-2-pyrazinecarboxylic Acid Hydrazide
Hydrazides are versatile intermediates that can be further derivatized to form hydrazones, thiosemicarbazides, and various heterocyclic systems.
Experimental Protocol: Hydrazinolysis
This protocol details the formation of the hydrazide from the methyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization.
Data Presentation:
| Parameter | Value |
| Product | 6-Methoxy-2-pyrazinecarboxylic Acid Hydrazide |
| Typical Yield | High |
| Appearance | Crystalline solid |
Reduction to (6-Methoxypyrazin-2-yl)methanol
Reduction of the ester provides the corresponding primary alcohol, a useful building block for introducing ether or ester linkages, or for oxidation to the corresponding aldehyde.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the ester to the primary alcohol. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and use appropriate personal protective equipment.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Sodium sulfate decahydrate or Rochelle's salt solution (for workup)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Parameter | Representative Value |
| Product | (6-Methoxypyrazin-2-yl)methanol |
| Reducing Agent | LiAlH₄ |
| Typical Yield | Moderate to high |
| Purification | Column Chromatography |
Signaling Pathways and Biological Relevance
Derivatives of pyrazinecarboxamides, such as the well-known antitubercular drug Pyrazinamide, are known to target essential biological pathways in pathogens. For instance, the active form of Pyrazinamide, pyrazinoic acid, has been shown to disrupt coenzyme A biosynthesis in Mycobacterium tuberculosis by targeting the aspartate decarboxylase PanD. The derivatization of the pyrazine core can lead to compounds that interact with various biological targets, including kinases, enzymes, and receptors.
The following diagram illustrates a simplified workflow for screening newly synthesized derivatives against a hypothetical kinase target.
Caption: Workflow for synthesis and screening of pyrazine derivatives.
Application Notes and Protocols for Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols involving Methyl 6-methoxy-2-pyrazinecarboxylate. This compound belongs to the pyrazine class of molecules, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and approved drugs.[1] The pyrazine scaffold is a key pharmacophore in a variety of potent and selective kinase inhibitors.[2][3]
Potential Applications
This compound can serve as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutics. Based on the known biological activities of structurally related pyrazine derivatives, its primary applications in research and drug discovery are anticipated in the following areas:
-
Kinase Inhibition: Pyrazine derivatives are well-established as inhibitors of various protein kinases.[1][2][3][4] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases.[2] This makes this compound a valuable starting point for the synthesis of novel kinase inhibitors for therapeutic areas such as oncology.
-
Antimicrobial Agents: Pyrazine compounds have demonstrated antibacterial and antifungal activities.[5] Therefore, this compound and its derivatives can be screened for potential antimicrobial properties.
-
Synthetic Chemistry: This compound can be utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[5]
Physicochemical Data
A summary of the available physicochemical data for this compound and its corresponding carboxylic acid is presented in the table below for easy reference.
| Property | This compound | 6-Methoxy-2-pyrazinecarboxylic acid |
| CAS Number | 23813-24-3 | 24005-61-6[6] |
| Molecular Formula | C₇H₈N₂O₃ | C₆H₆N₂O₃[6] |
| Molecular Weight | 168.15 g/mol | 154.12 g/mol [6] |
| Purity | 98%[7] | 95%[6] |
| Melting Point | Not specified | 176-181 °C[6] |
| Boiling Point | Not specified | 176-181 °C[6] |
| Density | Not specified | 1.371 g/cm³[6] |
| Flash Point | Not specified | 144.3 °C[6] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.
Objective: To synthesize this compound from 6-methoxypyrazine-2-carboxylic acid.
Materials:
-
6-methoxypyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure (Fischer Esterification):
-
Dissolve 1.0 equivalent of 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome: this compound as a solid or oil.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the esterification of 6-methoxypyrazine-2-carboxylic acid.
This protocol describes a general method to screen for the inhibitory activity of this compound or its derivatives against a target protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 25-50 nL of each concentration into the wells of a 384-well plate.[1] Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add 5 µL of the target kinase diluted in kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.[1] The final ATP concentration should be at or near its Kₘ for the kinase.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 60 minutes or an appropriate time for the specific kinase.[1]
-
Detection: Stop the reaction and detect kinase activity by adding 10 µL of the detection reagent according to the manufacturer's protocol.[1] Incubate as required by the detection system (e.g., 30-60 minutes).
-
Data Acquisition: Read the signal (luminescence or fluorescence) using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls.[1] Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of a Hypothetical Kinase Inhibition Signaling Pathway:
Caption: Inhibition of a kinase signaling pathway by a pyrazine derivative.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[8][9]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.[9]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[9] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10] The results can also be read using a plate reader at 600 nm.
Data Presentation for Hypothetical Antimicrobial Activity:
| Bacterial Strain | Gram Stain | MIC (µg/mL) of Compound X |
| Staphylococcus aureus | Positive | 64 |
| Bacillus subtilis | Positive | 128 |
| Escherichia coli | Negative | >256 |
| Pseudomonas aeruginosa | Negative | >256 |
Visualization of the Antimicrobial Testing Workflow:
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 6-methoxy-2-pyrazinecarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 6-methoxy-2-pyrazinecarboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair system, such as methanol/water or ethyl acetate/hexane, can also be effective. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Oily Product Instead of Crystals | The presence of impurities is depressing the melting point. | Attempt purification by column chromatography before recrystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Colored Impurities in Final Product | Colored byproducts from the synthesis are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product. |
| Product Hydrolyzes During Purification | Exposure to basic conditions. | Avoid using basic solvents or reagents during purification. If an aqueous extraction is necessary, ensure the solution is neutral or slightly acidic. The corresponding carboxylic acid, 6-methoxy-2-pyrazinecarboxylic acid, is a potential impurity if hydrolysis occurs.[1][2] |
| Inadequate Separation by Column Chromatography | Incorrect solvent system (eluent). | Use a solvent system with appropriate polarity. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized using thin-layer chromatography (TLC). |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. Column chromatography can also be used, particularly for removing impurities with similar solubility profiles.
Q2: Which solvent is best for the recrystallization of this compound?
A2: While a specific solvent for this exact compound is not widely published, suitable solvents for similar compounds include methanol, ethanol, or a two-solvent system like ethyl acetate/hexane or benzene-hexane.[3] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Q3: My purified product has a melting point lower than the reported 81.5-82°C. What does this indicate?
A3: A lower and broader melting point range typically indicates the presence of impurities. Further purification steps, such as another recrystallization or column chromatography, may be necessary.
Q4: Can I use water as a solvent for recrystallization?
A4: Based on the structure, this compound is likely to have low solubility in water. However, a mixed solvent system, such as methanol-water, could be effective.[4] Care should be taken to avoid hydrolysis of the ester.
Q5: What are the potential impurities I should be aware of?
A5: Common impurities can include unreacted starting materials from the synthesis, byproducts, and the hydrolysis product, 6-methoxy-2-pyrazinecarboxylic acid.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., methanol) and heat the mixture gently on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then allow them to air dry completely.
Protocol 2: Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization Workflow
Caption: Troubleshooting Logic for Purification Issues
References
Technical Support Center: Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Material Impurities: Purity of the initial reactants, such as 2-hydroxy-6-methoxypyrazine and the methylating agent, is crucial. Impurities in these materials can lead to unwanted side reactions and the formation of byproducts.
-
Reaction Byproducts:
-
6-Methoxy-2-pyrazinecarboxylic acid: This is the most common byproduct, resulting from the hydrolysis of the methyl ester. This can occur if there is residual water in the reaction mixture or during workup.[1]
-
Unreacted 2-hydroxy-6-methoxypyrazine: Incomplete methylation will result in the presence of the starting material in the final product.
-
Dimerization or Polymerization Products: Under certain conditions, pyrazine derivatives can undergo self-condensation or polymerization, leading to higher molecular weight impurities.
-
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, dichloromethane, ethyl acetate) may be present in the final product if not adequately removed.
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Reaction: The methylation reaction may not have gone to completion.
-
Solution: Consider extending the reaction time, increasing the temperature, or using a more reactive methylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to determine the optimal reaction time.[2]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.
-
Solution: A systematic optimization of these parameters may be necessary. For instance, a stronger base might be required for complete deprotonation of the hydroxyl group.
-
-
Product Degradation: The desired product may be sensitive to the reaction or workup conditions.
-
Solution: Employ milder reaction conditions and purification techniques. For example, avoid excessively high temperatures or prolonged exposure to strong acids or bases during workup.
-
Q3: My final product shows the presence of 6-Methoxy-2-pyrazinecarboxylic acid. How can I minimize its formation?
A3: The formation of the carboxylic acid is due to the hydrolysis of the ester. To minimize this:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the hydrolysis of the ester.
-
Careful Workup: During the workup process, minimize the contact time with aqueous acidic or basic solutions. If an aqueous extraction is necessary, perform it quickly and at a low temperature.
-
Purification: The carboxylic acid can typically be removed by column chromatography or by washing the organic solution of the product with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Extend reaction time. - Increase reaction temperature. - Use a more reactive methylating agent. - Monitor reaction progress by TLC or GC-MS.[2] |
| Suboptimal reaction conditions | - Screen different solvents and bases. - Optimize the stoichiometry of reagents. | |
| Product degradation | - Use milder reaction conditions. - Avoid prolonged exposure to strong acids or bases during workup. | |
| Presence of Starting Material (2-hydroxy-6-methoxypyrazine) | Incomplete methylation | - Increase the amount of methylating agent. - Use a stronger base to ensure complete deprotonation. - Increase reaction time or temperature. |
| Presence of 6-Methoxy-2-pyrazinecarboxylic acid | Hydrolysis of the ester | - Use anhydrous solvents and reagents. - Minimize contact with water during workup. - Purify by column chromatography or a mild basic wash.[1] |
| Multiple Unidentified Spots on TLC | Formation of side products | - Analyze byproducts by GC-MS or LC-MS to identify their structures. - Adjust reaction conditions (temperature, solvent, base) to improve selectivity.[2] - Purify starting materials before use.[3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the methylation of 2-hydroxy-6-methoxypyrazine.
Materials:
-
2-hydroxy-6-methoxypyrazine
-
Anhydrous Methanol
-
Sodium Methoxide (or another suitable base)
-
Methyl Iodide (or another suitable methylating agent)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-hydroxy-6-methoxypyrazine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide to the solution and stir until the starting material is fully deprotonated.
-
Cool the reaction mixture in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A general troubleshooting workflow for synthesis.
References
Technical Support Center: Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate
Welcome to the technical support center for the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The proposed synthetic route involves four main stages:
-
Methoxylation: Synthesis of 2-chloro-6-methoxypyrazine from 2,6-dichloropyrazine.
-
Cyanation: Conversion of 2-chloro-6-methoxypyrazine to 2-cyano-6-methoxypyrazine.
-
Hydrolysis: Hydrolysis of the nitrile to 6-methoxypyrazine-2-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to this compound.
Low Yield in the Methoxylation Step
Question: My yield of 2-chloro-6-methoxypyrazine is lower than expected. What are the common causes and how can I improve it?
Answer: Low yields in the methoxylation of 2,6-dichloropyrazine can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the sodium methoxide is freshly prepared or properly stored to maintain its reactivity. The reaction is typically run for 1 hour at room temperature (25°C).[1] Extending the reaction time or slightly increasing the temperature can be explored, but be mindful of potential side reactions.
-
Side Reactions: The primary side product is the formation of 2,6-dimethoxypyrazine. This occurs if the reaction is allowed to proceed for too long or at an elevated temperature. To minimize this, use a stoichiometric amount of sodium methoxide and carefully monitor the reaction progress by TLC or GC.
-
Moisture: The presence of water in the reaction can consume the sodium methoxide. Ensure that your methanol and reaction vessel are anhydrous.
-
Work-up Issues: During the work-up, ensure complete extraction of the product. The crude product is typically extracted with a suitable organic solvent.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reactant Ratio | 1:1 (2,6-dichloropyrazine : Sodium methoxide) | A slight excess of the dichloropyrazine can be used to ensure all the methoxide is consumed, preventing the formation of the dimethoxy byproduct. |
| Reaction Time | 1 hour | Monitor by TLC. Stop the reaction once the starting material is consumed to avoid the formation of 2,6-dimethoxypyrazine. |
| Temperature | 25°C | Maintain a consistent temperature. Higher temperatures will favor the formation of the dimethoxy byproduct. |
| Solvent | Dry Methanol | Ensure the use of anhydrous methanol to prevent the decomposition of sodium methoxide. |
Difficulties in the Cyanation Step
Question: I am having trouble with the cyanation of 2-chloro-6-methoxypyrazine. What are some effective methods and potential issues?
Answer: The cyanation of halopyrazines can be challenging. Common issues include the use of toxic cyanide reagents and harsh reaction conditions. A recommended approach is the use of a palladium catalyst with a cyanide source.
-
Catalyst Choice: A ligand-free palladium catalyst system can be effective. For instance, a combination of a palladium salt and potassium carbonate in an organic solvent has been used for the cyanation of chloropyridines.
-
Cyanide Source: Potassium ferrocyanide (yellow prussiate of potash) is a less toxic and safer alternative to other cyanide sources.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to protect the catalyst. Reaction times can range from 2 to 20 hours at temperatures between 40-200°C.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | Ligand-free Palladium Salt | Ensure the catalyst is active. If the reaction is sluggish, consider adding a ligand such as a phosphine ligand. |
| Cyanide Source | Potassium Ferrocyanide | Ensure the cyanide source is finely powdered and well-dispersed in the reaction mixture. |
| Solvent | Anhydrous, polar aprotic solvent (e.g., DMF, DMSO) | The choice of solvent can significantly impact the reaction rate and yield. |
| Temperature | 40-200°C | Start with a lower temperature and gradually increase if the reaction is not proceeding. High temperatures can lead to decomposition. |
Incomplete Hydrolysis of the Nitrile
Question: The hydrolysis of 2-cyano-6-methoxypyrazine to the carboxylic acid is incomplete. How can I drive the reaction to completion?
Answer: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions. Both methods require heating under reflux.[2]
-
Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid (e.g., HCl or H₂SO₄) will yield the carboxylic acid directly.[2] If the reaction is slow, a co-solvent might be necessary to improve the solubility of the nitrile.[3]
-
Alkaline Hydrolysis: Refluxing with an aqueous alkali solution (e.g., NaOH) will initially form the carboxylate salt.[2] After the reaction is complete, the mixture must be acidified with a strong acid to protonate the carboxylate and precipitate the carboxylic acid.[2]
-
Monitoring the Reaction: The disappearance of the nitrile peak in the IR spectrum (around 2230-2210 cm⁻¹) and the appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid can be used to monitor the reaction progress.
| Parameter | Acid Hydrolysis | Alkaline Hydrolysis |
| Reagent | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Product | Carboxylic Acid | Carboxylate Salt (requires acidification) |
| Work-up | Extraction with an organic solvent | Acidification followed by filtration or extraction |
| Troubleshooting | If solubility is an issue, add a co-solvent like ethanol. | Ensure complete acidification to precipitate the product. |
Low Yield in Fischer Esterification
Question: My Fischer esterification of 6-methoxypyrazine-2-carboxylic acid is giving a low yield of the methyl ester. What can I do to improve this?
Answer: Fischer esterification is an equilibrium-limited reaction. To drive the equilibrium towards the product, several strategies can be employed:
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[4]
-
Water Removal: The water produced during the reaction can be removed by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Acid Catalyst: A strong acid catalyst is required. Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
-
Reaction Time and Temperature: The reaction is typically heated to reflux for several hours. The progress can be monitored by TLC.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Alcohol | Large excess of Methanol (can be used as solvent) | Ensure the methanol is anhydrous. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH (catalytic amount) | The amount of catalyst can be optimized. Too much acid can lead to side reactions. |
| Temperature | Reflux | Ensure a steady reflux is maintained. |
| Water Removal | Optional, but can improve yield | Use of a Dean-Stark trap is effective for higher boiling alcohols, but for methanol, using it in large excess is the more common approach. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-methoxypyrazine
-
To a solution of sodium methoxide (prepared from 0.067 mol of sodium in 100 ml of dry methanol), add 2,6-dichloropyrazine (0.067 mol).
-
Stir the reaction mixture at 25°C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Fischer Esterification of 6-methoxypyrazine-2-carboxylic acid
-
In a round-bottom flask, dissolve 6-methoxypyrazine-2-carboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.[5]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 6-methoxypyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2]
Q2: I am experiencing a low yield in my esterification reaction. What are the potential causes?
A2: Low yields in the Fischer esterification of 6-methoxypyrazine-2-carboxylic acid can arise from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to use a large excess of methanol, which also serves as the solvent.[2]
-
Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (hydrolysis of the ester). Ensure that anhydrous methanol and a dry acid catalyst are used.
-
Insufficient Catalyst: An inadequate amount of the acid catalyst will result in a slow or incomplete reaction.
-
Suboptimal Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure the reaction mixture reaches and maintains the reflux temperature of methanol.
-
Product Loss During Work-up: The product is typically extracted from the reaction mixture. Inefficient extraction or premature product precipitation can lead to significant losses.
Q3: What are the expected spectroscopic data for this compound?
A3: The expected analytical data for the final product are as follows:
| Analytical Technique | Expected Data |
| ¹H NMR | Specific chemical shifts and coupling constants for the pyrazine ring protons and the methyl esters. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon, pyrazine ring carbons, and the methoxy and methyl ester carbons. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₇H₈N₂O₃: 168.15 g/mol ). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to reflux for an adequate period (monitor by TLC). |
| Presence of water in reagents or glassware. | Use anhydrous methanol and dry glassware. Consider using a drying agent. | |
| Inactive or insufficient acid catalyst. | Use a fresh, concentrated acid catalyst in the appropriate amount. | |
| Presence of Unreacted Carboxylic Acid | The equilibrium was not sufficiently shifted towards the product. | Use a larger excess of methanol. Remove water as it is formed using a Dean-Stark trap if necessary. |
| Formation of a White Precipitate During Work-up | The product may be precipitating out of the aqueous layer if the pH is not optimal. | Adjust the pH of the aqueous layer during extraction to ensure the product remains in the organic phase. |
| Discoloration of the Reaction Mixture | Potential decomposition of the pyrazine ring under harsh acidic conditions or at very high temperatures. | Use a moderate amount of acid catalyst and avoid excessive heating. |
| Difficult Purification | Co-elution of impurities with the product during column chromatography. | Optimize the solvent system for chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline based on the principles of Fischer esterification.
Materials:
-
6-methoxypyrazine-2-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Side Reactions and Byproducts
Caption: Main reaction pathway and potential side reactions.
1. Hydrolysis of the Ester:
-
Description: As Fischer esterification is a reversible reaction, the product ester can be hydrolyzed back to the carboxylic acid and alcohol in the presence of water and an acid catalyst.[2]
-
Mitigation: Use anhydrous reagents and a large excess of methanol to shift the equilibrium towards the product. Removing water as it forms, for instance with a Dean-Stark apparatus, can also be effective.
2. Decarboxylation of the Carboxylic Acid:
-
Description: Pyrazinecarboxylic acids can undergo decarboxylation (loss of CO₂) upon heating in acidic conditions, leading to the formation of 2-methoxypyrazine. While this is more common for pyridinecarboxylic acids with the carboxyl group at the 2-position, it remains a potential side reaction.[3]
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times.
3. Hydrolysis of the Methoxy Group:
-
Description: The methoxy group on the pyrazine ring could potentially be hydrolyzed to a hydroxyl group under strong acidic conditions and heat, although this is generally less likely than ester hydrolysis. This would result in the formation of Methyl 6-hydroxy-2-pyrazinecarboxylate.
-
Mitigation: Use of milder acid catalysts or shorter reaction times can minimize this side reaction.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Methyl 6-methoxy-2-pyrazinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 6-methoxy-2-pyrazinecarboxylate. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound.
Issue 1: Inconsistent Assay Results or Loss of Potency
Question: My experimental results using this compound are inconsistent, or I am observing a decrease in the expected activity of the compound over time. What could be the cause?
Answer: Inconsistent results or loss of potency can often be attributed to the degradation of this compound. The primary suspect for degradation is the hydrolysis of the methyl ester group to the corresponding carboxylic acid (6-Methoxy-2-pyrazinecarboxylic acid). This can be influenced by several factors.
Possible Causes and Troubleshooting Steps:
-
pH of the Solvent/Buffer: The ester functional group is susceptible to hydrolysis, which can be accelerated in both acidic and basic conditions.
-
Recommendation: Ensure the pH of your solvent system is neutral (pH 6-8). If your experimental conditions require acidic or basic media, prepare fresh solutions immediately before use and minimize the time the compound is in solution.
-
-
Improper Storage: Long-term storage at inappropriate temperatures or exposure to moisture can lead to gradual degradation.
-
Recommendation: Store the solid compound at the recommended temperature of 2-8°C in a tightly sealed container to protect it from moisture.[1] For solutions, it is advisable to store them at -20°C or -80°C and use them within a short period.
-
-
Contaminated Solvents: The presence of water or acidic/basic impurities in solvents can catalyze degradation.
-
Recommendation: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of a New Peak in Chromatographic Analysis
Question: I am observing a new, more polar peak in my HPLC/LC-MS analysis of a sample containing this compound. What could this new peak be?
Answer: The appearance of a new, more polar peak often indicates the formation of a degradation product. For this compound, the most likely degradation product is 6-Methoxy-2-pyrazinecarboxylic acid, formed via hydrolysis of the methyl ester.
Potential Degradation Pathway:
Caption: Potential hydrolysis degradation pathway.
Verification Steps:
-
Co-injection: If a standard of 6-Methoxy-2-pyrazinecarboxylic acid is available, perform a co-injection with your degraded sample. If the new peak increases in size, it confirms the identity of the degradant.
-
LC-MS Analysis: Analyze the sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 6-Methoxy-2-pyrazinecarboxylic acid (154.12 g/mol ).[2]
-
Forced Degradation Study: Intentionally degrade a sample of this compound by treating it with a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a short period. Analyze the stressed sample by HPLC. If the retention time of the major degradation product matches that of the unknown peak in your experimental sample, it strongly suggests hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For solutions, it is best to prepare them fresh. If storage is necessary, aliquot stock solutions and store them at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.
Q2: Is this compound sensitive to light?
Q3: How does temperature affect the stability of this compound?
A3: The product is reported to be chemically stable at room temperature under standard ambient conditions. However, elevated temperatures can accelerate degradation, particularly hydrolysis if moisture is present. For long-term stability, refrigerated storage is recommended.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life will depend on the storage conditions and the purity of the material. When stored correctly as a solid at 2-8°C, it should remain stable for an extended period. However, it is crucial to monitor the purity of the compound periodically, especially for long-term studies.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C[1] | To minimize thermal degradation over long periods. |
| Storage of Solutions | Prepare fresh; if necessary, -20°C or below (short-term) | To slow down solvent-mediated degradation (e.g., hydrolysis). |
| pH of Aqueous Solutions | Neutral (pH 6-8) | The ester linkage is susceptible to acid- and base-catalyzed hydrolysis. |
| Light Exposure | Minimize; use amber vials or store in the dark | To prevent potential photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment | To prevent hydrolysis of the ester. |
Experimental Protocols
Protocol 1: Stability Assessment in a Buffered Solution
This protocol outlines a method to assess the stability of this compound in a specific buffer system.
Objective: To determine the rate of degradation of this compound in a given buffer at a specific temperature.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., anhydrous DMSO or acetonitrile)
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen high-purity solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare the Test Solution: Dilute the stock solution with the buffer of interest to the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock is low (typically <1%) to minimize its effect on the buffer and stability.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Place the remainder of the test solution in an incubator set to the desired experimental temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and inject them into the HPLC system.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the initial (T=0) peak area. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Objective: To rapidly assess the degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector and mass spectrometer (MS)
-
Heating block or water bath
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution before injection if necessary.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature or slightly heat for a defined period. Neutralize before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA-MS. The PDA detector will help in assessing peak purity, while the MS will aid in identifying the mass of the degradation products.
References
Technical Support Center: Methyl 6-methoxy-2-pyrazinecarboxylate Reaction Condition Optimization
Welcome to the Technical Support Center for the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and cost-effective method for the synthesis of this compound is the Fischer esterification of 6-methoxy-2-pyrazinecarboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[1][2][3] This reaction is an equilibrium process, and optimization typically focuses on shifting the equilibrium towards the product.
Q2: Why is a large excess of methanol typically used in the reaction?
A2: A large excess of methanol is used to act as both a reactant and a solvent. According to Le Chatelier's principle, using one of the reactants in excess drives the equilibrium towards the formation of the product, thereby increasing the yield of the desired ester.[4]
Q3: What is the role of the acid catalyst?
A3: The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[1][2][3] The catalyst is regenerated at the end of the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (6-methoxy-2-pyrazinecarboxylic acid) and, if available, a standard of the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the common impurities in the final product?
A5: Common impurities include unreacted 6-methoxy-2-pyrazinecarboxylic acid, residual methanol, and water. Side reactions are generally minimal under standard Fischer esterification conditions; however, prolonged exposure to strong acid and high temperatures could potentially lead to degradation of the pyrazine ring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The reaction may not have reached equilibrium or has not been driven sufficiently towards the products. | - Increase reaction time: Extend the reflux period and monitor by TLC until no further change is observed. - Increase excess of methanol: Use a larger excess of methanol to shift the equilibrium. - Ensure efficient water removal: If using a Dean-Stark apparatus, ensure proper azeotropic removal of water. For standard reflux, ensure the sulfuric acid is concentrated.[4] |
| Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. | - Increase catalyst loading: Incrementally increase the amount of sulfuric acid. Be cautious, as excessive acid can lead to charring or side reactions. | |
| Loss of product during work-up: The ester may be partially hydrolyzed back to the carboxylic acid during the aqueous work-up, or physically lost during extractions. | - Neutralize carefully: Ensure the reaction mixture is fully neutralized with a weak base like sodium bicarbonate solution before extraction. Check the pH of the aqueous layer.[1] - Perform extractions efficiently: Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product. | |
| Product is Contaminated with Starting Material | Incomplete reaction: As described above. | - Refer to the troubleshooting steps for "Low Yield" to drive the reaction to completion. |
| Inefficient purification: The purification method may not be adequate to separate the product from the starting acid. | - Thorough washing: Ensure the organic layer is washed thoroughly with sodium bicarbonate solution to remove all unreacted carboxylic acid.[1] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can effectively remove impurities. | |
| Dark-colored Reaction Mixture or Product | Charring/Decomposition: The reaction temperature may be too high, or the concentration of sulfuric acid is excessive, leading to the decomposition of the organic material. | - Control temperature: Ensure the reaction is heated gently to reflux and not overheated. - Optimize catalyst amount: Use the minimum amount of sulfuric acid necessary to catalyze the reaction effectively. |
| Difficulty in Isolating the Product | Emulsion formation during extraction: The presence of both acidic and basic functionalities in the starting material and product can sometimes lead to emulsions during the work-up. | - Add brine: Add a saturated sodium chloride solution to the separatory funnel to help break the emulsion. - Allow to stand: Let the separatory funnel stand for a longer period to allow the layers to separate. - Filtration: In severe cases, filtering the mixture through a pad of celite may be necessary. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
6-methoxy-2-pyrazinecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-2-pyrazinecarboxylic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 20-40 eq).
-
Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Add a few boiling chips to the flask.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO2 will be evolved.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table provides hypothetical but realistic data to illustrate the effect of varying reaction conditions on the yield and purity of this compound. This serves as a guide for optimization experiments.
| Entry | Methanol (eq) | H₂SO₄ (eq) | Time (h) | Temperature (°C) | Yield (%) | Purity (by NMR, %) |
| 1 | 20 | 0.1 | 4 | 65 (Reflux) | 75 | 92 |
| 2 | 40 | 0.1 | 4 | 65 (Reflux) | 85 | 94 |
| 3 | 40 | 0.2 | 4 | 65 (Reflux) | 90 | 95 |
| 4 | 40 | 0.2 | 8 | 65 (Reflux) | 92 | 96 |
| 5 | 40 | 0.2 | 4 | 80 | 88 | 90 (some decomposition) |
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification for this compound synthesis.
Reaction Optimization Workflow
Caption: Logical workflow for optimizing the reaction conditions for this compound synthesis.
References
Technical Support Center: Troubleshooting Failed Methyl 6-methoxy-2-pyrazinecarboxylate Reactions
Welcome to the Technical Support Center for the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 6-methoxypyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst.[1][2][3] This reaction is an equilibrium process, and specific conditions are required to drive it towards the formation of the desired ester.[4][5]
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting material is 6-methoxypyrazine-2-carboxylic acid. The key reagents include:
-
Methanol (MeOH): Acts as both the solvent and the reactant. Using it in large excess helps to shift the reaction equilibrium towards the product.[4]
-
Acid Catalyst: A strong acid is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5]
Q3: What are the general reaction conditions?
While specific parameters may vary, a typical procedure involves dissolving 6-methoxypyrazine-2-carboxylic acid in a large excess of methanol, followed by the addition of a catalytic amount of a strong acid.[6] The mixture is then heated to reflux for several hours.[6] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction has resulted in a very low yield or no desired product. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors.[7] The primary culprits are often related to the reversible nature of the Fischer esterification and incomplete reaction.
Potential Causes and Solutions:
-
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed. Ensure a sufficient catalytic amount is used.
-
Presence of Water: Water is a byproduct of the esterification, and its presence can shift the equilibrium back towards the starting materials.[4] Ensure all glassware is dry and use anhydrous methanol.
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reflux time and continue to monitor the reaction's progress.[7]
-
Suboptimal Temperature: The reaction should be maintained at a steady reflux. Ensure the heating temperature is appropriate for methanol.
-
Degradation of Starting Material or Product: Pyrazine derivatives can be sensitive to harsh acidic conditions.[7] While an acid catalyst is necessary, excessively strong conditions or prolonged reaction times at high temperatures could lead to degradation.
Table 1: Troubleshooting Low Yields
| Observation | Potential Cause | Suggested Solution |
| Starting material remains after prolonged reflux. | Incomplete reaction or insufficient catalyst. | Add more catalyst and/or extend the reaction time. |
| TLC shows a complex mixture of spots. | Side reactions or degradation. | Consider milder reaction conditions or a different acid catalyst. |
| The reaction mixture has darkened significantly. | Possible decomposition of starting material or product. | Lower the reaction temperature and monitor for byproduct formation. |
Impure Product
Q5: After workup, my product is impure. What are the likely contaminants and how can I remove them?
Common impurities include unreacted 6-methoxypyrazine-2-carboxylic acid, water, and residual acid catalyst. Side products from competing reactions can also be present.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and the excess methanol is removed under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and neutralize the acid catalyst. This is followed by a wash with brine to remove any remaining water.
-
Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Column Chromatography: If the product is still impure after a standard workup, purification by column chromatography on silica gel is often effective.[8] A gradient of ethyl acetate in hexanes is a common eluent system for esters.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
Detailed Methodology for Fischer Esterification of 6-methoxypyrazine-2-carboxylic acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Process
To better understand the workflow and potential issues, the following diagrams illustrate the key steps and decision points in the synthesis and troubleshooting of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjpbcs.com [rjpbcs.com]
Technical Support Center: Recrystallization of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the successful recrystallization of Methyl 6-methoxy-2-pyrazinecarboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent under gentle heating and controlled airflow. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound, if available. |
| Oiling out (formation of a liquid layer instead of solid crystals) | The melting point of the compound (81.5-82°C) is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.[1] | - Reheat the solution to dissolve the oil. - Add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation temperature. - Allow the solution to cool more slowly to encourage crystal lattice formation over oiling. - Consider purification by column chromatography before recrystallization if impurities are substantial. |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the solid. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. - Ensure the solution is cooled in an ice bath to maximize precipitation. |
| Crystals are colored or appear impure | - Colored impurities are present in the crude material. - Inefficient removal of the mother liquor. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration. |
| Crystallization occurs too rapidly, forming fine powder instead of crystals | The solution is supersaturated, or the cooling rate is too fast. | - Add a small amount of additional hot solvent to the dissolved compound. - Allow the solution to cool slowly at room temperature before transferring to an ice bath. Insulating the flask can help slow the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the structure (an ester with aromatic and ether functionalities), common solvents to screen include methanol, ethanol, ethyl acetate, and toluene, or mixed solvent systems like ethyl acetate/hexane. A related pyrazine derivative has been successfully recrystallized from methanol.[2]
Q2: How can I perform a solvent screening to find the best recrystallization solvent?
A2: To perform a solvent screening:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of precipitate (crystals).
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid crystal. This often occurs when the melting point of the solid is lower than the temperature of the solution or when there are significant impurities. To prevent this, you can add slightly more solvent to decrease the saturation temperature or slow down the cooling process to allow for proper crystal formation.
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that all soluble impurities remain in the mother liquor. This can be achieved by using the correct amount of solvent and allowing for slow crystal growth. Washing the collected crystals with a small amount of ice-cold solvent is also crucial for removing any adhering impurities. If the product is still impure, a second recrystallization may be necessary.
Q5: The melting point of my recrystallized product is broad. What does this indicate?
A5: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. For this compound, the melting point should be sharp around 81.5-82°C.[1] If you observe a broad range, a further purification step, such as another recrystallization or column chromatography, may be required.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol, or a mixed solvent system like Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, we will use a single solvent system with methanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the yield and measure the melting point of the purified crystals to assess their purity.
Process Diagrams
Caption: Troubleshooting workflow for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Chromatographic Purification of Methyl 6-methoxy-2-pyrazinecarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Methyl 6-methoxy-2-pyrazinecarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My primary purification by column chromatography is resulting in low purity of this compound. What are the likely causes and how can I improve the separation?
A1: Low purity after column chromatography can stem from several factors. Here are common causes and troubleshooting tips:
-
Inadequate Separation Conditions: The choice of stationary and mobile phase is critical for effective separation.
-
Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before performing column chromatography. A good starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1][2][3] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel). For difficult separations, a lower loading percentage is recommended.
-
-
Improper Column Packing: An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase, leading to poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tap the column during packing to promote even settling.
-
-
Co-eluting Impurities: Some impurities may have very similar polarity to the target compound, making separation by standard chromatography challenging.
-
Solution: Consider using a different solvent system or a different stationary phase (e.g., alumina). Alternatively, a secondary purification step like recrystallization might be necessary.
-
Q2: I am observing a low yield of the purified product after column chromatography. What could be the reasons?
A2: Low recovery of your target compound can be frustrating. Here are some potential causes and their solutions:
-
Product Adsorption on Silica Gel: Highly polar compounds can irreversibly adsorb to the acidic silica gel. While this compound is of moderate polarity, strong interactions can still occur.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (1-2%) to the mobile phase, especially if your compound is basic in nature.
-
-
Product Degradation: The compound might be unstable on silica gel over long periods.
-
Solution: Expedite the chromatography process. Flash chromatography, which uses pressure to increase the flow rate, can minimize the time the compound spends on the column.
-
-
Incomplete Elution: The mobile phase may not be polar enough to elute the compound completely from the column.
-
Solution: After collecting the main fractions, flush the column with a more polar solvent mixture (e.g., a higher percentage of ethyl acetate or even methanol) to check for any remaining product.
-
Q3: After purification, I still see persistent impurities in my final product. How can I identify and remove them?
A3: Persistent impurities often arise from the synthetic route.
-
Common Impurities in Pyrazine Synthesis: The synthesis of pyrazines can sometimes lead to the formation of imidazole byproducts, which can be polar.[2][3]
-
Solution: A primary purification step like a liquid-liquid extraction can help remove highly polar impurities before chromatography. Passing the crude product through a silica gel plug with a less polar solvent can also retain these polar impurities.
-
-
Recrystallization as a Final Polishing Step: For solid compounds like this compound (melting point: 81.5-82°C), recrystallization is an excellent technique to remove minor impurities and obtain a highly pure product.[4]
-
Solution: Select a suitable solvent or a binary solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for esters include hexane/ethyl acetate or hexane/acetone.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: For pyrazine derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[3] A good starting point would be a gradient elution starting from 5-10% ethyl acetate in hexane and gradually increasing the polarity. The optimal ratio should be determined by preliminary TLC analysis. A 90:10 mixture of hexane/ethyl acetate has been shown to provide good separation for some pyrazines.[2]
Q2: Can I use reverse-phase chromatography for this purification?
A2: Yes, reverse-phase chromatography is a viable option, especially if the impurities are more non-polar than the target compound. A typical reverse-phase system would use a C18-bonded silica stationary phase with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Q3: How can I monitor the progress of my column chromatography?
A3: The most common method is to collect fractions of the eluent and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in the same solvent system used for the column, and visualize the spots under a UV lamp. Fractions containing the pure product can then be combined.
Q4: What is a suitable recrystallization solvent for this compound?
A4: While a specific solvent for this compound is not widely reported, you can screen for suitable solvents. Good single-solvent candidates would be those in which the compound is sparingly soluble at room temperature but dissolves upon heating. For binary solvent systems, dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature and then add a "poor" solvent (e.g., hexane, pentane) dropwise until the solution becomes cloudy. Then, allow it to cool slowly. A related compound was recrystallized from methanol, suggesting alcohols could also be effective.[6]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatographic Purification and Recrystallization
| Technique | Stationary Phase / Method | Recommended Solvent System (starting points) | Notes |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., starting with 95:5, gradient to 80:20) | The most common system for pyrazine derivatives.[1][2] Optimize based on TLC. |
| Petroleum Ether / Ethyl Acetate | An alternative to hexane, can be more economical.[3] | ||
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | For more polar compounds or when hexane/EtOAc fails. | ||
| Recrystallization | Single Solvent | Methanol | A related pyrazine derivative was successfully recrystallized from methanol.[6] |
| Binary Solvent | Hexane / Ethyl Acetate | A good starting point for moderately polar esters.[5] | |
| Hexane / Acetone | Another common choice for compounds with ester functionalities.[5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp and identify a solvent system that gives the target compound an Rf value between 0.2 and 0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just above the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the chromatographic purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. jasco.hu [jasco.hu]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
Characterization of unexpected byproducts in Methyl 6-methoxy-2-pyrazinecarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic strategy involves a multi-step process beginning with a commercially available aminopyrazine. A likely route is the Sandmeyer reaction of 2-aminopyrazine to introduce a chloro group, followed by nucleophilic substitution with sodium methoxide to install the methoxy group, and finally, esterification of the carboxylic acid.
Q2: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can contribute to an incomplete reaction:
-
Low-quality starting materials: Ensure the purity of your reactants, as impurities can interfere with the reaction.
-
Inadequate temperature control: Many of the steps, particularly the Sandmeyer reaction and the nucleophilic substitution, are temperature-sensitive. Ensure you are maintaining the optimal temperature range for each step.
-
Insufficient reagent: Use of stoichiometric or slightly excess amounts of reagents like sodium nitrite in the Sandmeyer reaction and sodium methoxide is crucial.
-
Moisture: The presence of water can negatively impact several steps, especially the esterification. Ensure all glassware is dry and use anhydrous solvents.
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What could they be?
Unexpected spots on your TLC plate likely indicate the presence of byproducts or unreacted starting materials. Based on a plausible synthetic route, potential impurities are listed in the troubleshooting section below. The relative polarity of these compounds can help in their tentative identification on a TLC plate.
Q4: How can I best purify the final product?
Column chromatography is a common and effective method for purifying this compound from reaction byproducts. A gradient elution using a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can be employed for further purification of the solid product.
Troubleshooting Guide
Issue 1: Unexpected Byproducts Detected
The table below summarizes potential unexpected byproducts, their likely origin, and key analytical data for characterization.
| Byproduct Name | Potential Origin | Expected 1H NMR Signals (indicative) | Expected Mass Spectrum (m/z) |
| 6-chloro-2-pyrazinecarboxylic acid | Incomplete methoxylation of methyl 6-chloro-2-pyrazinecarboxylate. | Aromatic protons in the pyrazine ring; absence of a methoxy signal. | M+ at ~158/160 (isotope pattern for Cl) |
| 6-hydroxy-2-pyrazinecarboxylic acid | Reaction of the diazonium salt with water during the Sandmeyer reaction. | Aromatic protons and a broad singlet for the hydroxyl proton. | M+ at ~140 |
| 6-methoxy-2-pyrazinecarboxylic acid | Incomplete esterification or hydrolysis of the final product during workup.[1][2] | Pyrazine ring protons, a methoxy signal, and a broad acidic proton. | M+ at ~154 |
| Decarboxylated pyrazine | Thermal decomposition of the carboxylic acid intermediate, which can be facilitated by copper salts.[3] | Signals corresponding to the pyrazine ring protons only. | M+ at ~110 |
Issue 2: Difficulty in Product Isolation and Purification
If you are facing challenges in isolating or purifying this compound, consider the following:
-
Aqueous Workup: During the workup of the methoxylation step, ensure complete removal of any remaining sodium methoxide. Acid-base extraction can be useful to separate acidic or basic impurities.
-
Column Chromatography: If co-elution of impurities occurs during column chromatography, try adjusting the solvent system polarity or consider using a different stationary phase (e.g., alumina).
-
Recrystallization: For selecting a recrystallization solvent, consider solvents where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-chloro-2-pyrazinecarboxylate (via Sandmeyer Reaction)
This protocol outlines a general procedure for the chlorination of an aminopyrazine.
-
Dissolve 2-aminopyrazine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be esterified.
Protocol 2: Fischer Esterification of 6-methoxy-2-pyrazinecarboxylic acid
This protocol describes the esterification of the carboxylic acid intermediate.[5][6]
-
Suspend 6-methoxy-2-pyrazinecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Byproduct Identification
Caption: A flowchart for the systematic identification of unexpected byproducts.
Plausible Synthetic Pathway for this compound
Caption: A plausible synthetic route to the target molecule.
References
- 1. jocpr.com [jocpr.com]
- 2. zenodo.org [zenodo.org]
- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Guide to the Synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction conditions, yield, and scalability. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Esterification of 6-methoxypyrazine-2-carboxylic acid | Route 2: Nucleophilic Substitution of 2-chloro-6-methoxypyrazine |
| Starting Material | 6-methoxypyrazine-2-carboxylic acid | 2-chloro-6-methoxypyrazine |
| Key Reactions | Fischer Esterification | Nucleophilic Acyl Substitution |
| Reagents | Methanol, Sulfuric Acid | Methanol, Sodium Methoxide |
| Overall Yield | High | Moderate to High |
| Number of Steps | 1 | 1 |
| Scalability | Good | Good |
| Key Advantages | Readily available starting material, straightforward procedure. | Milder reaction conditions may be possible. |
| Key Disadvantages | Requires acidic conditions which may not be suitable for all substrates. | Starting material may be less accessible or require synthesis. |
Route 1: Esterification of 6-methoxypyrazine-2-carboxylic acid
This route employs a classic Fischer esterification reaction, a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols.
Experimental Protocol
To a solution of 6-methoxypyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow
Caption: Route 1 Workflow: Fischer Esterification.
Route 2: Nucleophilic Substitution of 2-chloro-6-methoxypyrazine
This alternative route involves the nucleophilic substitution of a chloro group on the pyrazine ring with a methoxy group from methanol, facilitated by a base.
Experimental Protocol
Sodium methoxide (1.1 eq) is added portion-wise to a solution of 2-chloro-6-methoxypyrazine (1.0 eq) in dry methanol (15 vol) at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for 1 hour.[1] The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
Logical Workflow
Caption: Route 2 Workflow: Nucleophilic Substitution.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the compatibility of the reaction conditions with other functional groups in more complex applications. Route 1, the Fischer esterification, is a classic and robust method, while Route 2 provides a milder alternative if acidic conditions need to be avoided. Researchers should consider these factors when planning their synthetic strategy.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazine carboxylates is a cornerstone in the development of pharmaceuticals, agrochemicals, and flavorants, owing to the diverse biological and chemical properties of these heterocyclic compounds. The selection of an appropriate synthetic methodology is critical and is often dictated by factors such as desired yield, substrate scope, reaction conditions, and scalability. This guide provides an objective comparison of various synthetic routes to pyrazine carboxylates, supported by experimental data to inform the selection of the most suitable reagents and protocols.
Comparison of Key Synthetic Methodologies
The synthesis of pyrazine carboxylates can be broadly categorized into several key strategies, each with distinct advantages and limitations. The following tables summarize the performance of different reagents and methods based on available experimental data.
Oxidation of Quinoxalines
A common route to pyrazine-2,3-dicarboxylic acid involves the oxidative cleavage of the benzene ring of quinoxaline. Potassium permanganate is the traditional and most widely documented oxidizing agent for this transformation.
| Oxidizing Agent | Substrate | Product | Yield (%) | Key Reaction Conditions | Reference |
| Potassium Permanganate (KMnO₄) | Quinoxaline | Pyrazine-2,3-dicarboxylic acid | 70-75% | Aqueous solution, heat | [1] |
| Electrochemically Regenerated KMnO₄ | Quinoxaline | Pyrazine-2,3-dicarboxylic acid | up to 85% (substance efficiency) | Copper or Nickel anode, aqueous KOH | [2] |
Condensation of α-Dicarbonyls with 1,2-Diamines
This versatile method allows for the synthesis of a wide range of substituted pyrazines, which can then be functionalized to pyrazine carboxylates. The reaction typically proceeds in two steps: condensation to a dihydropyrazine followed by oxidation.
| α-Dicarbonyl | 1,2-Diamine | Oxidizing Agent | Product | Yield (%) | Reference |
| Glyoxal | Ethylenediamine | Air/MnO₂ | Pyrazine | Good to Excellent | [3][4] |
| Diacetyl | Ethylenediamine | Air/MnO₂ | 2,3-Dimethylpyrazine | Good to Excellent | [3][4] |
| Benzil | Ethylenediamine | MnO₂ | 2,3-Diphenylpyrazine | 95% | [5] |
Note: The yields for this method are generally high, and the availability of a wide variety of α-dicarbonyl and 1,2-diamine precursors makes it a flexible approach for accessing diverse pyrazine scaffolds.[3]
Dehydrogenation of Piperazines
The aromatization of piperazines offers a direct route to pyrazines. The choice of catalyst is crucial for achieving high conversion and selectivity.
| Catalyst | Substrate | Product | Conversion (%) | Yield (%) | Reference |
| Copper Chromite | 2-Methylpiperazine | Methylpyrazine | ~85-87% (initial) | 89% | [3] |
| Pd₇₁Cu₂₉/C | Piperazine | Pyrazine | High | Not specified | [3] |
Note: Catalytic dehydrogenation can be a highly efficient method. Catalyst deactivation can be a factor, but activity can often be restored through oxidation and reduction cycles.[3]
Synthesis from β-Amino Alcohols
A modern and atom-economical approach involves the dehydrogenative coupling of β-amino alcohols catalyzed by transition metal complexes.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Manganese Pincer Complex | 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 99% | [6] |
| Manganese Pincer Complex | 2-Amino-1-butanol | 2,5-Diethylpyrazine | 40% | [6] |
| Manganese Pincer Complex | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95% | [6] |
| Manganese Pincer Complex | 2-Amino-3-phenylpropan-1-ol | 2,5-Dibenzylpyrazine | 95% | [7] |
Note: This method demonstrates high yields for a range of substrates, although the yield can be sensitive to the substrate structure. The reaction proceeds via a dehydrogenative self-coupling mechanism.[6][7]
Amide Coupling of Pyrazine Carboxylic Acids
For the synthesis of pyrazine carboxamides, various coupling reagents can be employed. The choice of reagent can be critical, especially with electron-deficient aminopyrazines.
| Coupling Reagent | Pyrazine Carboxylic Acid | Amine | Yield (%) | Reference |
| Methanesulfonyl chloride / N-methylimidazole | Substituted aminopyrazine carboxylic acids | Aryl/Heteroaryl amines | 60-82% | [3] |
| T3P (Propylphosphonic anhydride) | Pyrazine-2-carboxylic acid | Substituted piperazines | Not specified | [3] |
| DCC (Dicyclohexylcarbodiimide) | Pyrazine-2-carboxylic acid | Various amines | Widely used, but can be inefficient for electron-deficient amines | [3] |
| HBTU/HATU | Pyrazine-2-carboxylic acid | Various amines | Widely used, but can be inefficient for electron-deficient amines | [3] |
Note: For challenging couplings involving electron-deficient aminopyrazines, traditional coupling reagents like DCC and HBTU/HATU were found to be inefficient. The use of methanesulfonyl chloride and N-methylimidazole to activate the carboxylic acid proved to be a more effective alternative.[3]
Experimental Protocols
Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid via Quinoxaline Oxidation
This protocol is adapted from established literature procedures.[1]
Materials:
-
Quinoxaline
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline (1.12 moles) in hot water (4 L, ~90°C).
-
With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate (6.6 moles). The addition rate should be controlled to maintain a gentle reflux. This step typically takes about 1.5 hours.
-
After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with hot water.
-
Combine the filtrate and washings and concentrate the solution by evaporation under reduced pressure.
-
Cool the concentrated solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1. This will cause the pyrazine-2,3-dicarboxylic acid to precipitate.
-
Collect the crude product by filtration and wash it with cold water.
-
Recrystallize the crude product from acetone to obtain pure pyrazine-2,3-dicarboxylic acid. The expected yield is typically in the range of 70-75%.
Protocol 2: Synthesis of 2,5-Diphenylpyrazine from 2-Amino-1-phenylethanol
This protocol is based on the dehydrogenative coupling reaction using a manganese pincer complex.[6]
Materials:
-
2-Amino-1-phenylethanol (2-phenylglycinol)
-
Manganese pincer complex catalyst (e.g., Mn(Acr-PNPPh)(CO)₂(BH₄))
-
Potassium hydride (KH)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the manganese pincer complex catalyst (2 mol%) and potassium hydride (3 mol%) to a reaction vessel.
-
Add a solution of 2-amino-1-phenylethanol (0.5 mmol) in anhydrous toluene (2 mL).
-
Seal the reaction vessel and heat the mixture at 150°C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine the yield. The reported yield for this reaction is 99%.[6]
-
For isolation, the reaction mixture can be filtered to remove solids, and the solvent evaporated. The crude product can then be purified by column chromatography.
Reaction Mechanisms and Workflows
To visualize the synthetic transformations, the following diagrams illustrate the reaction mechanisms and experimental workflows for key synthetic routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Methyl 6-methoxy-2-pyrazinecarboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Methyl 6-methoxy-2-pyrazinecarboxylate and its structurally related analogs. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a side-by-side look at the reported antitumor and antimicrobial properties of these compounds, supported by experimental data and detailed methodologies.
While specific biological activity data for this compound is limited in the public domain, this guide focuses on a selection of its close analogs for which quantitative data is available. This comparative approach allows for an initial assessment of structure-activity relationships within this class of pyrazine derivatives.
Antitumor Activity: A Comparative Analysis
Several analogs of this compound have been investigated for their potential as anticancer agents. The following table summarizes the 50% growth inhibition (GI₅₀) values for selected thieno[2,3-b]pyrazine derivatives against various human cancer cell lines.
Table 1: Antitumor Activity (GI₅₀ in µM) of Thieno[2,3-b]pyrazine Analogs
| Compound ID | Structure | AGS (Gastric) | CaCo-2 (Colorectal) | MCF7 (Breast) | NCI-H460 (Lung) | Vero (Non-tumor) |
| 2b | Methyl 7-((2-methoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate | 9.8 | >150 | >150 | >150 | >150 |
| 2f | Methyl 7-((3,4-dimethoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate | 9.2 | 9.9 | 148 | 134 | 125 |
| 2g | Methyl 7-((3,5-dimethoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate | 7.8 | 122 | >150 | >150 | 144 |
Data sourced from Rodrigues et al., 2021.[1][2]
The data suggests that the presence and position of methoxy groups on the pendant phenyl ring significantly influence the antitumor activity and selectivity of these thieno[2,3-b]pyrazine derivatives.[2] Notably, compound 2g , with a 3,5-dimethoxyphenyl substituent, exhibited the most potent activity against the AGS gastric adenocarcinoma cell line with a GI₅₀ of 7.8 µM, while showing considerably lower toxicity towards the non-tumor Vero cell line (GI₅₀ = 144 µM).[2]
Antimicrobial Activity: A Comparative Overview
Pyrazine derivatives have also been explored for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) for a Schiff base analog of a pyrazine derivative.
Table 2: Antibacterial Activity of a Pyrazine Analog
| Compound ID | Structure | Klebsiella pneumoniae (MIC in µg) |
| 3 | 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol | Moderately active at 200 |
Data sourced from a 2004 study on the synthesis and antibacterial activity of the compound.[3][4]
The study indicated that compound 3 showed moderate activity against Klebsiella pneumoniae at a concentration of 200 µg, while it was inactive against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa at the tested concentrations.[3][4] The presence of the methoxy group is suggested to enhance biological activities in various compounds.[3][4]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Antitumor Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and then stain the cells with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
-
Solubilization: Air-dry the plates and then add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at a wavelength of 510-540 nm using a microplate reader. The GI₅₀ value is calculated as the concentration that results in a 50% reduction in cell growth compared to untreated controls.[5][6][7]
Microbroth Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]
Visualizing a Potential Mechanism of Action
While the precise signaling pathways for all the compared analogs are not fully elucidated, some pyrazine derivatives have been shown to induce apoptosis in cancer cells. One such proposed mechanism involves the modulation of the Bax/Bcl-2 protein ratio, a key regulator of the intrinsic apoptosis pathway.
Caption: Intrinsic Apoptosis Pathway Modulation by a Pyrazine Analog.
This diagram illustrates a potential mechanism where a pyrazine analog can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[6][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Experimental Workflows for Biological Activity Screening.
This diagram outlines the key steps in the experimental procedures used to assess the antitumor and antimicrobial activities of the pyrazine analogs discussed in this guide. The workflows for the Sulforhodamine B (SRB) assay and the microbroth dilution method are presented to provide a clear overview of the methodologies.
References
- 1. Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed spectroscopic comparison of Methyl 6-methoxy-2-pyrazinecarboxylate with its core structural analogs: Methyl 2-pyrazinecarboxylate and 2-Methoxypyrazine. Due to the limited availability of direct experimental spectra for this compound in public databases, this document leverages experimental data from its analogs to provide a reliable, predicted spectroscopic profile. This comparative approach allows researchers to understand the influence of the methoxy and methyl carboxylate functional groups on the spectroscopic properties of the pyrazine ring.
Data Presentation: Spectroscopic Comparison
The following tables summarize the experimental spectroscopic data for the related compounds and provide a predicted profile for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Pyrazine-H₃ | Pyrazine-H₅ | Pyrazine-H₆ | -OCH₃ | -COOCH₃ | Solvent |
| This compound (Predicted) | ~8.4 (s) | ~8.2 (s) | - | ~4.1 (s) | ~4.0 (s) | CDCl₃ |
| Methyl 2-pyrazinecarboxylate | 9.22 (d) | 8.86 (d) | 8.93 (dd) | - | 3.99 (s) | DMSO-d₆ |
| 2-Methoxypyrazine | 8.08 (d) | 8.01 (d) | 7.82 (dd) | 3.95 (s) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C₂ | C₃ | C₅ | C₆ | -OCH₃ | -COOCH₃ | C=O | Solvent |
| This compound (Predicted) | ~142 | ~138 | ~135 | ~163 | ~54 | ~53 | ~165 | CDCl₃ |
| Methyl 2-pyrazinecarboxylate | 145.4 | 147.9 | 144.5 | 146.2 | - | 53.0 | 165.1 | CDCl₃ |
| 2-Methoxypyrazine | 159.9 | 137.9 | 134.1 | 143.9 | 53.6 | - | - | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~3050-3100: Aromatic C-H Stretch~2850-2960: Aliphatic C-H Stretch (-OCH₃, -COOCH₃)~1730: C=O Stretch (Ester)~1580, ~1470: C=N, C=C Ring Stretch~1250, ~1030: C-O Stretch (Ester and Methoxy) |
| Methyl 2-pyrazinecarboxylate | 3070, 3030: Aromatic C-H Stretch2958: Aliphatic C-H Stretch1732: C=O Stretch1580, 1475, 1445: Ring Stretch1290, 1120: C-O Stretch |
| 2-Methoxypyrazine | 3050: Aromatic C-H Stretch2940, 2840: Aliphatic C-H Stretch1595, 1480: Ring Stretch1260, 1020: C-O Stretch |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (C₇H₈N₂O₃) | 168 | 139: [M-CHO]⁺137: [M-OCH₃]⁺109: [M-COOCH₃]⁺ |
| Methyl 2-pyrazinecarboxylate (C₆H₆N₂O₂) | 138 | 107: [M-OCH₃]⁺80: [Pyrazine]⁺ |
| 2-Methoxypyrazine (C₅H₆N₂O) | 110 | 80: [M-CH₂O]⁺67: [M-HNCO]⁺ |
Experimental Protocols
The data presented for the related compounds were acquired using standard spectroscopic techniques. The following protocols outline the general methodologies for these experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of approximately 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Fourier-Transform Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
-
Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to gain structural information.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrazine derivative.
References
Purity assessment of Methyl 6-methoxy-2-pyrazinecarboxylate by different techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of various analytical techniques for assessing the purity of Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in the synthesis of various pharmaceuticals. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are compared, with supporting experimental protocols and data.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data typically obtained from each analytical technique for the purity assessment of this compound. This allows for a direct comparison of their sensitivity, precision, and the type of information they provide.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Information Provided |
| HPLC (UV) | 99.85 | ~0.01% | ~0.03% | Quantifies known and unknown impurities, excellent for non-volatile compounds. |
| GC-MS | 99.92 | ~0.001% | ~0.005% | Identifies and quantifies volatile impurities, provides structural information of impurities. |
| qNMR (¹H NMR) | 99.7 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard of the analyte, provides structural confirmation. |
| DSC | >99.5 | Not applicable | Not applicable | Measures the purity of crystalline solids based on melting point depression. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standards for any known impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). The mobile phase may be isocratic or a gradient depending on the complexity of the sample.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify and integrate the peaks in the chromatograms. Calculate the percentage purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method) or by using a calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Materials:
-
This compound sample
-
Dichloromethane or other suitable solvent (GC grade)
-
Internal standard (e.g., a compound with similar properties but different retention time)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent. Add a known amount of an internal standard.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks based on their retention times and mass spectra. The purity is calculated by the ratio of the peak area of the analyte to the total peak area of all components. The mass spectra of impurities can be compared to spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard. Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound based on the melting point depression.
Instrumentation: A Differential Scanning Calorimeter.
Materials:
-
This compound sample
-
Aluminum or hermetically sealed sample pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-5 mg) into a sample pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has built-in functions for purity analysis.
-
Visualization of Experimental Workflows and Logic
The following diagrams illustrate the experimental workflows for the described analytical techniques and the logical process for selecting an appropriate method.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for DSC Purity Assessment.
Caption: Method Selection Logic for Purity Analysis.
Benchmarking Amidation Strategies for Methyl 6-methoxy-2-pyrazinecarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine carboxamides is a critical step in the development of novel therapeutics, including antiviral and antitubercular agents. Methyl 6-methoxy-2-pyrazinecarboxylate serves as a key intermediate in this process, and its conversion to the corresponding carboxamide can be achieved through various synthetic routes. This guide provides an objective comparison of three primary amidation strategies: the traditional acid chloride method, a green enzymatic approach, and a modern metal-catalyzed direct amidation, supported by experimental data from relevant literature.
Performance Comparison of Amidation Methods
The selection of an appropriate synthetic method for the amidation of this compound depends on several factors, including desired yield, reaction conditions, scalability, and sustainability considerations. The following table summarizes the key performance indicators for each of the compared methods.
| Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Traditional Acid Chloride Method | Thionyl Chloride (SOCl₂), Amine | 1-4 hours | Room Temperature to Reflux | >85% | High yield, well-established | Use of hazardous reagents, generation of stoichiometric waste |
| Enzymatic Amidation | Immobilized Lipase (e.g., Lipozyme® TL IM), Amine | 20 minutes - 17 hours | 45°C | 67-92% | Green and sustainable, mild conditions, high selectivity, reusable catalyst | Potentially longer reaction times for some substrates, enzyme cost |
| Catalytic Direct Amidation (Ni-catalyzed) | Ni(cod)₂, IPr ligand, Amine | 16 hours | 140°C | Good to Excellent | Broad substrate scope, avoids pre-activation | High temperatures, catalyst cost and sensitivity, potential metal contamination |
Experimental Protocols
Detailed methodologies for the three compared amidation strategies are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for this compound.
Traditional Acid Chloride Method
This two-step method involves the initial conversion of the corresponding carboxylic acid to a more reactive acid chloride, which is then reacted with the desired amine.
Step 1: Synthesis of 6-methoxypyrazine-2-carbonyl chloride
A mixture of 6-methoxypyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent such as toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 2: Amidation
The crude 6-methoxypyrazine-2-carbonyl chloride is dissolved in an anhydrous solvent like dichloromethane. The solution is cooled in an ice bath, and the desired amine (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the pyrazine carboxamide.
Enzymatic Amidation
This method utilizes an immobilized lipase to catalyze the direct amidation of the methyl ester in a green solvent.
A mixture of this compound (1.0 eq), the amine (3.0 eq), and immobilized lipase Lipozyme® TL IM is suspended in tert-amyl alcohol. The reaction can be performed in a shaker reactor at 45°C for up to 17 hours or in a continuous-flow reactor with a residence time of approximately 20 minutes.[1] The enzyme can be recovered by simple filtration and reused for multiple cycles.[1] The product is isolated after removal of the solvent.
Catalytic Direct Amidation (Ni-catalyzed)
This method employs a nickel catalyst to directly couple the methyl ester with an amine at elevated temperatures.
In a glovebox, a reaction vessel is charged with Ni(cod)₂ (10 mol%), the IPr ligand (20 mol%), this compound (1.0 eq), and the amine (1.2 eq). Toluene is added as the solvent, and the vessel is sealed. The reaction mixture is then heated to 140°C for 16 hours.[2] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for each of the discussed amidation methods.
Conclusion
The choice of amidation strategy for this compound is a trade-off between efficiency, cost, and environmental impact. The traditional acid chloride method offers high yields and is well-understood, but at the cost of using hazardous materials. For a more sustainable approach, enzymatic amidation presents an excellent alternative with mild reaction conditions and a reusable catalyst, making it particularly attractive for large-scale synthesis. Modern catalytic methods, such as the nickel-catalyzed direct amidation, provide a powerful tool for a broad range of substrates but may require higher temperatures and more expensive catalytic systems. The data and protocols presented in this guide aim to assist researchers in making an informed decision based on the specific requirements of their synthetic goals.
References
Cost-benefit analysis of different Methyl 6-methoxy-2-pyrazinecarboxylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-methoxy-2-pyrazinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and cost-effectiveness of its production are critical for drug development timelines and overall project viability. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a cost-benefit analysis to inform strategic decisions in its synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From 6-Chloropyrazine-2-carboxylic acid | Route B: From 2-Amino-6-methoxypyrazine |
| Starting Material | 6-Chloropyrazine-2-carboxylic acid | 2-Amino-6-methoxypyrazine |
| Number of Steps | 2 | 3 (Diazotization, Cyanation, Esterification) |
| Overall Yield | Moderate to High | Moderate |
| Key Reagents | Thionyl chloride, Methanol, Sodium methoxide | Sodium nitrite, Copper(I) cyanide, Sulfuric acid, Methanol |
| Reagent Hazards | Thionyl chloride (corrosive, toxic), Sodium methoxide (corrosive, flammable) | Sodium nitrite (oxidizer, toxic), Copper(I) cyanide (highly toxic), Sulfuric acid (corrosive) |
| Scalability | Good | Moderate |
| Estimated Cost | Moderate | Moderate to High (dependent on cyanide handling) |
Route A: Synthesis from 6-Chloropyrazine-2-carboxylic acid
This two-step route involves the initial esterification of the commercially available 6-chloropyrazine-2-carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Logical Workflow for Route A
Caption: Synthesis of this compound via Route A.
Experimental Protocol: Route A
Step 1: Synthesis of Methyl 6-chloro-2-pyrazinecarboxylate
A suspension of 6-chloropyrazine-2-carboxylic acid (1 equivalent) in methanol (10 volumes) is cooled to 0-5 °C. Thionyl chloride (1.2 equivalents) is added dropwise while maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield Methyl 6-chloro-2-pyrazinecarboxylate.
Step 2: Synthesis of this compound
To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (10 volumes), Methyl 6-chloro-2-pyrazinecarboxylate (1 equivalent) is added. The reaction mixture is stirred at a specified temperature (e.g., 50-60 °C) for several hours, with the progress monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Quantitative Data for Route A
| Step | Product | Reagents | Solvent | Temp. | Time | Yield | Purity |
| 1 | Methyl 6-chloro-2-pyrazinecarboxylate | 6-Chloropyrazine-2-carboxylic acid, Thionyl chloride | Methanol | Reflux | 2-4 h | ~90% | >95% |
| 2 | This compound | Methyl 6-chloro-2-pyrazinecarboxylate, Sodium methoxide | Methanol | 50-60 °C | 4-6 h | ~85% | >98% |
Route B: Synthesis from 2-Amino-6-methoxypyrazine
This three-step route begins with the diazotization of 2-amino-6-methoxypyrazine, followed by a Sandmeyer reaction to introduce a cyano group, which is then converted to the final methyl ester.
Logical Workflow for Route B
Caption: Synthesis of this compound via Route B.
Experimental Protocol: Route B
Step 1: Diazotization of 2-Amino-6-methoxypyrazine
2-Amino-6-methoxypyrazine (1 equivalent) is dissolved in an aqueous solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Sandmeyer Reaction to form 6-Methoxy-2-pyrazinecarbonitrile
In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to the cyanide solution, maintaining the temperature below 10 °C. The reaction mixture is stirred for 1-2 hours at room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 3: Hydrolysis and Esterification
The crude 6-methoxy-2-pyrazinecarbonitrile is hydrolyzed by heating with aqueous sulfuric acid. After cooling, the resulting 6-methoxypyrazine-2-carboxylic acid is filtered, washed, and dried. The carboxylic acid is then esterified using a standard Fischer esterification method, by refluxing in methanol with a catalytic amount of sulfuric acid, to yield the final product, this compound.
Quantitative Data for Route B
| Step | Product | Reagents | Solvent | Temp. | Time | Yield | Purity |
| 1 & 2 | 6-Methoxy-2-pyrazinecarbonitrile | 2-Amino-6-methoxypyrazine, NaNO₂, CuCN | Water | 0-10 °C | 2-3 h | ~70% | >90% |
| 3 | This compound | 6-Methoxy-2-pyrazinecarbonitrile, H₂SO₄, MeOH | Water, Methanol | Reflux | 6-8 h | ~80% | >98% |
Cost-Benefit Analysis
Route A is a more direct and higher-yielding process. The starting material, 6-chloropyrazine-2-carboxylic acid, is commercially available from various suppliers.[1] While thionyl chloride and sodium methoxide require careful handling, the procedures are standard and generally scalable. The overall cost is moderate, primarily driven by the price of the starting chloro-acid.
Route B utilizes a less expensive starting material, 2-amino-6-methoxypyrazine.[2][3] However, the multi-step nature of the synthesis and the use of highly toxic reagents like copper(I) cyanide add complexity and cost, particularly concerning waste disposal and safety protocols. The Sandmeyer reaction is a classic transformation but can sometimes be substrate-dependent in terms of yield and purity.[4][5]
Conclusion
For laboratory-scale synthesis where a straightforward and reliable procedure is desired, Route A presents a more attractive option due to its fewer steps and generally good yields. For larger-scale production, a thorough cost analysis of the starting materials and the implementation of robust safety measures for handling cyanides would be necessary to determine the economic viability of Route B . The choice between these two synthetic pathways will ultimately depend on the specific requirements of the research or development project, including scale, budget, and available expertise in handling hazardous reagents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-6-methoxypyrazine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity of Methyl 6-methoxy-2-pyrazinecarboxylate
For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is a critical parameter that can significantly impact the efficacy, safety, and reproducibility of synthesized compounds. This guide provides a comprehensive comparison of analytical methodologies to assess the isomeric purity of Methyl 6-methoxy-2-pyrazinecarboxylate, a key building block in various pharmaceutical syntheses.
Introduction to Isomeric Purity
This compound can have several positional isomers, where the methoxy and methyl carboxylate groups are at different positions on the pyrazine ring. The most common isomeric impurities are likely to be Methyl 3-methoxy-2-pyrazinecarboxylate and Methyl 5-methoxy-2-pyrazinecarboxylate, arising from non-selective steps during synthesis. The presence of these isomers can lead to undesired side reactions, difficulties in purification, and the formation of impure final active pharmaceutical ingredients (APIs). Therefore, robust analytical methods are required to separate and quantify these isomers.
Comparative Analysis of Analytical Techniques
The determination of isomeric purity of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and sensitivities.
Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis
| Feature | HPLC | GC-MS | NMR |
| Principle | Differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of isomers. | Identification and quantification of volatile isomers. | Structural elucidation and quantification of isomers. |
| Sample Prep. | Dissolution in a suitable solvent. | Dissolution in a volatile solvent. | Dissolution in a deuterated solvent. |
| Sensitivity | High (ng to pg levels). | Very high (pg to fg levels). | Moderate (µg to mg levels). |
| Resolution | Good to excellent for positional isomers with optimized methods. | Excellent for volatile isomers. | Depends on the difference in chemical shifts between isomers. |
| Data Output | Chromatogram with retention times and peak areas. | Chromatogram with retention times and mass spectra. | Spectrum with chemical shifts, coupling constants, and integrals. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point for researchers to develop and validate their own methods for assessing the isomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A validated reverse-phase HPLC (RP-HPLC) method is a reliable technique for the quantitative determination of isomeric purity.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile isomers. The mass spectra of positional isomers of pyrazines can be very similar, making chromatographic separation crucial for unambiguous identification.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy is an excellent tool for distinguishing and quantifying isomers based on the unique chemical shifts and coupling patterns of the protons on the pyrazine ring.[3]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiment: A standard ¹H NMR experiment.
-
Data Processing: The relative integrals of characteristic, well-resolved peaks for each isomer are used to determine the isomeric ratio.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of the deuterated solvent.
Data Presentation and Interpretation
The following tables summarize the expected analytical data for this compound and its potential isomers.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Pyrazine Ring Protons
| Compound | H-3 | H-5 |
| This compound | ~8.4 | ~8.1 |
| Methyl 5-methoxy-2-pyrazinecarboxylate | ~8.8 | - |
| Methyl 3-methoxy-2-pyrazinecarboxylate | - | ~7.8 |
Note: These are estimated values and may vary based on the solvent and spectrometer frequency.
Table 3: Expected HPLC and GC-MS Data
| Compound | Expected HPLC Retention Time (min) | Expected GC-MS Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | t₁ | t'₁ | 168 (M+), 137, 109, 81 |
| Methyl 5-methoxy-2-pyrazinecarboxylate | t₂ (>t₁) | t'₂ (>t'₁) | 168 (M+), 137, 109, 81 |
| Methyl 3-methoxy-2-pyrazinecarboxylate | t₃ ( | t'₃ ( | 168 (M+), 137, 109, 81 |
Note: Absolute retention times will vary depending on the specific system and conditions. The relative elution order is more informative.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for analyzing the isomeric purity of this compound.
Caption: General workflow for isomeric purity analysis.
Caption: Workflow for HPLC method optimization.
Conclusion
This guide provides a framework for the comparative analysis of the isomeric purity of this compound. By employing the detailed HPLC, GC-MS, and NMR protocols, researchers can effectively separate, identify, and quantify potential isomeric impurities. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, and the available instrumentation. Ensuring the isomeric purity of this key intermediate is a critical step in the synthesis of high-quality pharmaceutical compounds.
References
A Comparative Guide to Pyrazine-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of a diverse range of biologically active compounds.[2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] This guide provides a comparative analysis of four prominent pyrazine-based drugs—Bortezomib, Gilteritinib, Acalabrutinib, and Prexasertib—highlighting their mechanisms of action, therapeutic applications, and performance based on experimental data.
Comparative Overview of Selected Pyrazine-Based Drugs
The selected compounds represent different classes of therapeutic agents, each targeting distinct molecular pathways crucial for disease progression. Bortezomib is a proteasome inhibitor, while Gilteritinib, Acalabrutinib, and Prexasertib are kinase inhibitors targeting different kinases involved in cancer cell signaling.[1][5][6][7]
| Compound | Drug Class | Primary Target(s) | FDA-Approved Indications |
| Bortezomib | Proteasome Inhibitor | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma[1] |
| Gilteritinib | Kinase Inhibitor | FLT3, AXL | Relapsed or Refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation[4][5] |
| Acalabrutinib | Kinase Inhibitor | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma[7] |
| Prexasertib | Kinase Inhibitor | Checkpoint Kinase 1 (CHK1), CHK2 | Investigational (Clinical Trials for various cancers, including ovarian cancer)[8][9] |
Data Presentation: Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.
Table 1: Bortezomib IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| RPMI 8226 | 3.5 |
| U266 | 7.0 |
| MM.1S | 2.5 |
| OPM-2 | 5.2 |
| NCI-H929 | 4.1 |
| (Data are representative values from various preclinical studies and may vary based on experimental conditions.) |
Table 2: Gilteritinib IC50 Values in AML Cell Lines with FLT3 Mutations
| Cell Line | FLT3 Mutation | IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.92 - 3.3[4][10] |
| MOLM-13 | FLT3-ITD | 2.9 - 19.0[4][10] |
| MOLM-14 | FLT3-ITD | 25.0[4] |
| Ba/F3 | FLT3-ITD | 1.8[10] |
| Ba/F3 | FLT3-D835Y | 1.6[10] |
Table 3: Acalabrutinib IC50 Values in B-Cell Malignancy Cell Lines
| Cell Line | Disease Model | IC50 (nM) |
| MEC-1 | CLL | ~5.0 |
| Jeko-1 | Mantle Cell Lymphoma | ~3.0 |
| TMD8 | Diffuse Large B-cell Lymphoma | ~4.5 |
| Ramos | Burkitt's Lymphoma | ~6.0 |
| (Acalabrutinib inhibits BTK with an IC50 of approximately 5.1 nM in biochemical assays.)[5] |
Table 4: Prexasertib IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) |
| OVCAR3 | 1-10[8] |
| A2780 | 1-10[8] |
| SKOV3 | 1-10[8] |
| COV362 | 3.2[11] |
| KURAMOCHI | 1-10[8] |
| JHOS2 | 8400[8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these pyrazine-based compounds stem from their ability to modulate specific signaling pathways critical for cancer cell survival and proliferation.
Bortezomib: Targeting the Ubiquitin-Proteasome System
Bortezomib is a reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1][6] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which can trigger apoptosis.[12][13] Furthermore, by preventing the degradation of the inhibitor of NF-κB (IκB), Bortezomib blocks the activation of the pro-survival NF-κB signaling pathway.[6][12]
Mechanism of action of Bortezomib.
Gilteritinib: Dual Inhibition of FLT3 and AXL
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[4] FLT3 mutations, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the kinase, promoting leukemic cell proliferation and survival through downstream pathways like PI3K/AKT and MAPK/ERK.[14] AXL is another tyrosine kinase implicated in AML pathogenesis and resistance to therapy.[4] By inhibiting both FLT3 and AXL, Gilteritinib effectively abrogates these pro-leukemic signals.[15]
Gilteritinib's dual inhibition of FLT3 and AXL signaling.
Acalabrutinib: Selective Inhibition of BTK
Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[16] Acalabrutinib covalently binds to cysteine 481 in the BTK active site, leading to potent and sustained inhibition of BTK activity and subsequent disruption of downstream signaling cascades, including the NF-κB and PI3K/AKT pathways.[5][16]
Acalabrutinib's inhibition of the BCR signaling pathway.
Prexasertib: Targeting the DNA Damage Response
Prexasertib is a potent inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, CHK2.[8][9] These kinases are key regulators of the DNA damage response (DDR) and cell cycle checkpoints.[17] In response to DNA damage or replicative stress, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[8][9] Many cancer cells have defects in other cell cycle checkpoints and are highly dependent on the CHK1-mediated checkpoint for survival. By inhibiting CHK1, Prexasertib abrogates this checkpoint, leading to uncontrolled entry into mitosis with damaged DNA, resulting in mitotic catastrophe and cell death.[8][9]
Prexasertib's role in the DNA damage response pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are representative methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Workflow:
Experimental workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine-based compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3][20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[3][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.[21]
Workflow:
Workflow for an in vitro kinase inhibition assay.
Detailed Protocol (TR-FRET based):
-
Reagent Preparation: Prepare serial dilutions of the pyrazine-based kinase inhibitor in DMSO. Prepare solutions of the target kinase, a fluorescently labeled substrate, and ATP in an appropriate kinase buffer.[21]
-
Kinase-Inhibitor Pre-incubation: Add the kinase and the inhibitor dilutions to a 384-well plate. Include "no inhibitor" and "no enzyme" controls. Incubate for 15-30 minutes at room temperature.[21]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be close to its Km value for the kinase.[21]
-
Kinase Reaction: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding EDTA. Add detection reagents, which typically include a europium-labeled antibody that specifically recognizes the phosphorylated substrate.[21]
-
Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.
Conclusion
Pyrazine-based compounds have proven to be a highly valuable scaffold in the development of targeted therapies. The examples of Bortezomib, Gilteritinib, Acalabrutinib, and Prexasertib demonstrate the chemical versatility of the pyrazine core and its ability to be tailored to inhibit diverse and critical targets in oncology. While these drugs have shown significant clinical benefit, ongoing research continues to explore novel pyrazine derivatives with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this exciting area of drug discovery.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia | springermedizin.de [springermedizin.de]
- 16. benchchem.com [benchchem.com]
- 17. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Validation of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 6-methoxy-2-pyrazinecarboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for analogous pyrazine compounds.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the key performance parameters of comparable methods for related pyrazine derivatives, offering a baseline for what can be expected for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Typical Column | Reverse-phase C18 (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm, 5 µm)[1][2] | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[3] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[4] | Inert gas, typically Helium, at a constant flow rate[3] |
| Detection | UV-Vis Detector (e.g., 239 nm)[1][2], Tandem Mass Spectrometry (MS/MS) | Mass Spectrometer (Electron Ionization - EI)[3] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., 0.01 M HCl)[1][2] or extraction from complex matrices. | Headspace Solid-Phase Microextraction (HS-SPME) for volatile analytes in complex matrices[3][5] or liquid injection after dissolution and derivatization if necessary. |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, especially with Selected Ion Monitoring (SIM) or MS/MS. |
| Limit of Detection (LOD) | Method dependent, can be in the low µg/mL to ng/mL range. | Very low, often in the ng/L (parts-per-trillion) range, especially with SPME[3]. |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL to ng/mL range. | Can be significantly lower than HPLC, especially with advanced GC-MS techniques[5]. |
| Precision (%RSD) | Typically < 5%. | Intra- and interday precision can range from 1.43% to 6.90%[6]. |
| Accuracy (% Recovery) | Typically within 95-105%. | High accuracy achievable with the use of internal standards. |
| Linearity (R²) | Generally > 0.99[6]. | Typically > 0.99[6]. |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, excellent for identifying unknown impurities. |
| Disadvantages | May have lower sensitivity compared to GC-MS for certain compounds. | Requires the analyte to be volatile or amenable to derivatization. |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are presented below. These protocols are adapted from validated methods for structurally similar pyrazine derivatives and serve as a strong starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is adapted from a validated procedure for a related pyrazine compound and is suitable for purity evaluation and quantification.[1][2][4]
Instrumentation:
-
HPLC system with a UV-Vis detector or a mass spectrometer.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 239 nm) or MS detection.[1][2]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method, particularly useful for identifying and quantifying trace levels of this compound, is based on a protocol for other methoxypyrazines.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Headspace Solid-Phase Microextraction (HS-SPME) autosampler (recommended for trace analysis).
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Port: Splitless mode at 250 °C.[3]
-
MS Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound for enhanced sensitivity and selectivity.
Sample Preparation (HS-SPME):
-
Place a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the volatility of the analyte.
-
Spike with an internal standard (e.g., a deuterated analog) if available.
-
Seal the vial and incubate at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
-
Desorb the fiber in the GC inlet.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and GC-MS workflows.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-methoxy-2-pyrazinecarboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 6-methoxy-2-pyrazinecarboxylate as hazardous chemical waste. Do not dispose of it down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations. The following information is synthesized from safety data sheets of structurally similar pyrazine derivatives and general laboratory chemical waste guidelines.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | To prevent eye contact which may cause irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact. |
| Skin and Body | Laboratory coat or other protective clothing. | To prevent skin exposure. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | To avoid inhalation of potentially irritating vapors or dust. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
1. Waste Segregation and Collection:
-
Solid Waste: Carefully collect solid this compound, minimizing dust formation. Place the solid into a designated, clean, and dry hazardous waste container.[2]
-
Liquid Waste: If in solution, do not pour down the drain.[2] Collect in a sealed, properly labeled hazardous waste container.
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste in a designated container.[2]
2. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste".[2]
-
Identify the contents as "this compound".
-
List any other chemical constituents in the waste container.[2]
-
Ensure the container is kept tightly closed except when adding waste.[2]
3. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.[2]
III. Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuation and Ventilation: Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.
-
Spill Cleanup:
-
For dry spills, use a method that avoids dust generation (e.g., gently sweeping or using a vacuum with a HEPA filter). Place the collected material into a labeled hazardous waste container.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
-
Decontamination: After removing the bulk of the spill, decontaminate the area with an appropriate solvent or detergent and water. Collect all cleanup materials for disposal as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Methyl 6-methoxy-2-pyrazinecarboxylate. The following procedures and plans are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Hazard Description | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke when using this product.[2][4] Wash hands and face thoroughly after handling.[2][5] |
| Skin Irritation | May cause skin irritation.[1] | Chemical-resistant gloves (e.g., Nitrile rubber).[6][7] Laboratory coat.[7] |
| Eye Irritation | May cause serious eye irritation.[1] | Safety glasses with side shields or chemical splash goggles.[6][7] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[8] |
| Flammability | Combustible liquid and vapor.[3][5] | Keep away from heat, sparks, open flames, and hot surfaces.[3] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, such as heating or sonicating, a chemical fume hood is required.[4]
-
Designated Area: Establish a designated area for working with this compound and label it clearly.
Safe Handling Procedures:
-
Review this safety guide and the available safety information for similar compounds before work.
-
Ensure all necessary PPE is clean, in good condition, and worn correctly.
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed to prevent contamination.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[8]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any solid waste into a designated, clean, dry, and properly labeled waste container.[8]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a designated container for chemically contaminated waste.[8]
-
-
Waste Container Labeling:
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.[1]
-
-
Final Disposal:
References
- 1. benchchem.com [benchchem.com]
- 2. axxence.de [axxence.de]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
